2-Acetamido-5-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHDURZULPJHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370973 | |
| Record name | 2-acetamido-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49579-56-8 | |
| Record name | 2-acetamido-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49579-56-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Acetamido-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a primary synthesis pathway for 2-Acetamido-5-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented in two major stages: the preparation of the precursor, 2-Amino-5-fluorobenzoic acid, from 4-fluoroaniline, followed by its subsequent acetylation. This guide includes detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a four-step process commencing with 4-fluoroaniline. The pathway involves the formation of key intermediates, including N-(4-fluorophenyl)-2-(hydroxyimino)acetamide and 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin). This route is noted for its use of readily available starting materials and mild reaction conditions, making it suitable for industrial-scale production.[1]
The overall transformation is depicted in the following diagram:
Caption: Overall synthesis pathway from 4-Fluoroaniline.
Experimental Protocols
The following sections provide detailed methodologies for each key transformation in the synthesis pathway.
Stage 1: Synthesis of 2-Amino-5-fluorobenzoic Acid
This stage converts 4-fluoroaniline into the key precursor, 2-Amino-5-fluorobenzoic acid, over three distinct experimental steps.
Step 1.1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
This step involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride.[1]
-
Reagents:
-
4-fluoroaniline (11.1 g)
-
Chloral hydrate (18.2 g)
-
Hydroxylamine hydrochloride (22.3 g)
-
Concentrated Hydrochloric Acid (9 mL)
-
Water
-
-
Protocol:
-
Prepare a solution of chloral hydrate by dissolving 18.2 g in 400 mL of water.
-
In a separate flask, dissolve 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water. Add 9 mL of concentrated hydrochloric acid and stir until a clear yellow solution is obtained.
-
Add the chloral hydrate solution to a 1000 mL three-necked flask equipped with a mechanical stirrer and condenser.
-
Add the 4-fluoroaniline solution to the flask. A white precipitate will form immediately.
-
Heat the mixture to reflux (approximately 95-100 °C) and maintain for 2-3 hours.
-
Filter the hot mixture under reduced pressure.
-
Recrystallize the resulting solid from hot water, filter after cooling, and dry to yield the product as a white solid.
-
Step 1.2: Synthesis of 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin)
The intermediate from Step 1.1 is cyclized using concentrated sulfuric acid.[1]
-
Reagents:
-
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (22.2 g)
-
98% Concentrated Sulfuric Acid (95 mL)
-
Crushed Ice
-
-
Protocol:
-
To a 250 mL three-necked flask, add 95 mL of 98% concentrated sulfuric acid.
-
Heat the acid to 60 °C (±10 °C).
-
Gradually add 22.2 g of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
-
Increase the temperature to 85-90 °C and maintain for 20 minutes.
-
Pour the hot reaction solution into a beaker containing a large amount of crushed ice. An orange-red solid will precipitate.
-
Filter the precipitate and dry at a low temperature to obtain the product.
-
Step 1.3: Synthesis of 2-Amino-5-fluorobenzoic Acid
The final step in this stage is the oxidative cleavage of 5-fluoroisatin.[1]
-
Reagents:
-
5-fluoro-1H-indole-2,3-dione (from Step 1.2)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (15-25% w/w)
-
Hydrogen Peroxide (H₂O₂)
-
-
Protocol:
-
Prepare a solution of NaOH or KOH at a concentration of 15-25%.
-
Suspend the 5-fluoro-1H-indole-2,3-dione in the alkaline solution.
-
Add hydrogen peroxide dropwise. The molar ratio of 5-fluoroisatin to hydrogen peroxide should be between 1:2.5 and 1:4.0.
-
Control the reaction temperature between 80-90 °C.
-
After the reaction is complete, cool the solution and acidify to precipitate the product.
-
The crude product can be purified by recrystallization from xylene to yield 2-Amino-5-fluorobenzoic acid.
-
Below is a workflow diagram illustrating the key steps in the synthesis of 2-Amino-5-fluorobenzoic acid.
Caption: Experimental workflow for Stage 1.
Stage 2: Acetylation to this compound
This final stage involves the N-acetylation of the amino group using acetic anhydride. The following is a general procedure adapted for this specific substrate.[2][3]
-
Reagents:
-
2-Amino-5-fluorobenzoic acid
-
Acetic anhydride
-
Water
-
-
Protocol:
-
In a suitable flask, combine 2-Amino-5-fluorobenzoic acid with a molar excess of acetic anhydride (approximately 3 equivalents).
-
Add a boiling stone and gently heat the mixture to a boil for approximately 15 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add a small amount of distilled water to hydrolyze the excess acetic anhydride.
-
Warm the mixture again until it nearly boils to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. Crystals of the product should form.
-
Isolate the crystals by vacuum filtration, wash with a small amount of cold water or methanol, and dry thoroughly.
-
Quantitative Data
The following table summarizes the reported yields and physical properties for the key compounds in this synthesis pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference(s) |
| N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | C₈H₇FN₂O₂ | 182.15 | 69.3% | Not Reported | [1] |
| 5-fluoro-1H-indole-2,3-dione | C₈H₄FNO₂ | 165.12 | 89.9% | 216.9 - 217.2 | [1] |
| 2-Amino-5-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 64.3-72.8% | 181 - 183 | [1][4] |
| This compound | C₉H₈FNO₃ | 197.16 | High | ~185 (by analogy) | [3] |
Note: The yield for the final acetylation step is expected to be high based on similar reactions. The melting point is an estimate based on the non-fluorinated analog, N-acetylanthranilic acid.[3]
References
Physicochemical Properties of 2-Acetamido-5-fluorobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Acetamido-5-fluorobenzoic acid. The information is compiled from various sources to support research, development, and quality control activities involving this compound. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for key physicochemical parameter determination are provided.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These values are essential for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO₃ | [1][2] |
| Molecular Weight | 197.17 g/mol | [1] |
| Melting Point | 195°C | [1] |
| Boiling Point | 413.8°C | [1] |
| Density | 1.415 g/cm³ | [1] |
| pKa (Predicted) | No data available for the acetamido derivative. The pKa of the related compound, 2-Amino-5-fluorobenzoic acid, is predicted to be 1.86 ± 0.10.[3] | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] Specific quantitative solubility data is not readily available. | |
| logP (Octanol-Water Partition Coefficient) | No experimentally determined value is readily available. |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties. These protocols are general and may require optimization for this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
Apparatus: A distillation apparatus is set up, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Procedure: A sample of the compound (if liquid) is placed in the round-bottom flask with a few boiling chips. The apparatus is heated, and the temperature is monitored.
-
Observation: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected. For high-boiling-point solids like this compound, specialized equipment for vacuum distillation might be necessary to prevent decomposition.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution.
Methodology (Potentiometric Titration):
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in water is low).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology (Shake-Flask Method):
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.
Methodology (Shake-Flask Method):
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously and then allowed to stand for the two phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).[6][7]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]
Visualizations
The following diagrams illustrate common workflows relevant to the characterization and analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and subsequent determination of key physicochemical properties.
Caption: A typical analytical workflow for assessing the purity of a synthesized batch of this compound using HPLC.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. quora.com [quora.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: 2-Acetamido-5-fluorobenzoic Acid (CAS 49579-56-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetamido-5-fluorobenzoic acid (CAS 49579-56-8), a fluorinated aromatic compound of significant interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential applications as a key building block in drug discovery and development. The strategic incorporation of a fluorine atom and an acetamido group onto the benzoic acid scaffold makes this molecule a valuable intermediate for creating novel therapeutic agents.
Physicochemical Properties
This compound is an off-white solid organic compound. The presence of both a hydrogen bond donor (amide N-H) and acceptors (carbonyl and carboxylic oxygens), along with the lipophilic fluorine atom, imparts a unique combination of properties relevant to its solubility and potential biological interactions.[1]
A summary of its key physicochemical data is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 49579-56-8 | [2][3] |
| Molecular Formula | C₉H₈FNO₃ | [2][3] |
| Molecular Weight | 197.17 g/mol | [2] |
| Melting Point | 195 °C | [2] |
| Boiling Point | 413.8 °C | [2] |
| Density | 1.415 g/cm³ | [2] |
| Appearance | Solid, Off-white powder | [3] |
| Synonyms | N-Acetyl-5-fluoroanthranilic acid, 2-(acetylamino)-5-fluorobenzoic acid | [3] |
| Solubility | Soluble in polar organic solvents | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-acetylation of its precursor, 2-amino-5-fluorobenzoic acid. The precursor itself can be synthesized via several established routes. Below are detailed experimental protocols for a complete synthetic pathway.
Experimental Protocol: Synthesis of 2-amino-5-fluorobenzoic acid
This protocol is based on a multi-step synthesis starting from 4-fluoroaniline.[1][4]
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
-
Prepare Solution A: In a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 18.2 g of chloral hydrate in 400 mL of water.
-
Prepare Solution B: In a separate beaker, dissolve 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water. Add 9 mL of concentrated hydrochloric acid and stir until a clear, yellow solution is obtained.
-
Reaction: Heat Solution A in an oil bath. Add Solution B to the flask. An immediate formation of a white flocculent precipitate will be observed.
-
Reflux: Raise the temperature to reflux and maintain for 2 hours.
-
Isolation: Cool the reaction mixture and filter the precipitate. The resulting crude product is N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
Step 2: Cyclization to 5-fluoro-1H-indole-2,3-dione
-
In a 250 mL three-necked flask, add 95 mL of 98% concentrated sulfuric acid and heat to 60°C.
-
Slowly add 22.2 g of the dried product from Step 1.
-
Increase the temperature to 85-90°C and maintain for 20 minutes.
-
Carefully pour the hot reaction solution into a beaker containing crushed ice, which will cause an orange-red solid to precipitate.
-
Filter the solid and dry at a low temperature to obtain 5-fluoro-1H-indole-2,3-dione.[4]
Step 3: Oxidative Cleavage to 2-amino-5-fluorobenzoic acid
-
The 5-fluoro-1H-indole-2,3-dione is then oxidized using hydrogen peroxide under alkaline conditions to yield the final precursor, 2-amino-5-fluorobenzoic acid.[4]
-
Purification can be achieved by recrystallization from hot water or an appropriate organic solvent.[1]
Experimental Protocol: N-Acetylation to this compound
This is a representative protocol for the N-acetylation of an aminobenzoic acid derivative.
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-amino-5-fluorobenzoic acid in 100 mL of glacial acetic acid.
-
Acetylation: While stirring, slowly add 1.2 equivalents of acetic anhydride to the solution at room temperature.
-
Reaction: Heat the mixture to 80-90°C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the flask in an ice bath. Slowly add 100 mL of cold water to the stirred solution to precipitate the product.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C.
Analytical Characterization
The purity and identity of synthesized this compound should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of fluorobenzoic acid derivatives.
General Experimental Protocol: HPLC Purity Analysis
This protocol provides a general method for purity determination using reversed-phase HPLC.
| Parameter | Condition |
| Instrumentation | HPLC system with UV detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 70% A / 30% B, linear gradient to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase (e.g., 1 mg/mL) and filter |
Procedure:
-
Prepare the mobile phases and sample solution as described.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject a blank (mobile phase), a standard solution of known concentration, and the sample solution.
-
Integrate the peak areas from the resulting chromatograms.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Applications in Research and Drug Development
This compound is a valuable intermediate in medicinal chemistry. The constituent parts of the molecule—the fluorinated ring, the carboxylic acid, and the acetamido group—each contribute to its potential utility.
-
Fluorine Moiety: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.
-
Acetamido Group: The N-acetyl group can participate in hydrogen bonding interactions within enzyme active sites or with receptors. N-acetylated anthranilic acid derivatives have been investigated for various biological activities, including anti-inflammatory properties.[5]
-
Carboxylic Acid Group: This functional group provides a key handle for synthetic modification, allowing for the formation of esters, amides, and other derivatives to build more complex molecules.
While specific biological activities for this compound are not extensively documented, its structural similarity to known bioactive compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), suggests its potential as a scaffold for developing new therapeutic agents.[6] For example, many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes.[7][8] Derivatives of anthranilic acid are known to possess antimicrobial, antiviral, and cytotoxic activities.[5][9] Therefore, this compound serves as an excellent starting point for library synthesis and screening in various disease areas.
Safety and Handling
-
Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
-
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical and to use standard laboratory safety procedures.
Conclusion
This compound (CAS 49579-56-8) is a synthetically accessible and versatile chemical intermediate. Its unique structural features make it a compound of high interest for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research. This guide provides foundational data and methodologies to support its use in the laboratory and to facilitate further exploration of its potential in drug discovery programs.
References
- 1. Page loading... [guidechem.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Data Analysis of 2-Acetamido-5-fluorobenzoic Acid: A Technical Guide
Introduction
2-Acetamido-5-fluorobenzoic acid is a fluorinated derivative of anthranilic acid. The introduction of an acetamido group in place of the amino group is expected to induce significant changes in its spectral properties. This technical guide aims to provide a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, drawing parallels with the well-characterized 2-Amino-5-fluorobenzoic acid.
Predicted Spectral Data for this compound
While experimental data is not available, the following tables summarize the predicted spectral data for this compound based on the analysis of its structural features and comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | br s | 1H | -COOH |
| ~9.5 - 10.0 | s | 1H | -NH- |
| ~8.0 - 8.2 | dd | 1H | Ar-H |
| ~7.5 - 7.7 | ddd | 1H | Ar-H |
| ~7.2 - 7.4 | dd | 1H | Ar-H |
| ~2.1 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -C=O (amide) |
| ~168 | -C=O (acid) |
| ~158 (d) | C-F |
| ~139 (d) | C-NH |
| ~125 (d) | Ar-CH |
| ~120 (d) | Ar-CH |
| ~118 (d) | Ar-C |
| ~115 (d) | Ar-CH |
| ~25 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3250 | Medium | N-H stretch (Amide) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1680 | Strong | C=O stretch (Amide I) |
| ~1600, ~1540 | Medium | C=C stretch (Aromatic) |
| ~1550 | Medium | N-H bend (Amide II) |
| ~1250 | Strong | C-F stretch |
| ~1200 | Strong | C-O stretch (Carboxylic acid) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 197 | [M]⁺ (Molecular Ion) |
| 155 | [M - C₂H₂O]⁺ |
| 138 | [M - COOH - CH₃]⁺ |
| 110 | [M - COOH - C₂H₂O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented for the analog, 2-Amino-5-fluorobenzoic acid. These protocols would be applicable for the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer is used for data acquisition.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The interferogram is Fourier-transformed to obtain the infrared spectrum.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer is used.
-
Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a suitable m/z range.
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Conclusion
While experimental spectral data for this compound is not currently available in the public domain, this guide provides a predictive framework for its NMR, IR, and MS characteristics based on the analysis of its structural analog, 2-Amino-5-fluorobenzoic acid. The provided experimental protocols and workflow diagram offer a solid foundation for researchers undertaking the synthesis and characterization of this and related compounds. The acquisition and publication of experimental data for this compound would be a valuable contribution to the scientific community.
Solubility of 2-Acetamido-5-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Acetamido-5-fluorobenzoic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents illustrative data from structurally similar compounds, namely N-Acetylanthranilic acid, 3-Fluorobenzoic acid, and 4-Fluorobenzoic acid. These examples serve as a practical reference for researchers aiming to design and execute solubility studies. Furthermore, this guide details a standardized experimental protocol for solubility determination and outlines the logical workflow of such an investigation.
Illustrative Solubility Data of Structurally Related Compounds
To provide a reasonable estimation of the solubility profile of this compound, the following table summarizes the available quantitative and qualitative solubility data for analogous compounds. These molecules share key structural features, such as the acetamido or fluoro-substituted benzoic acid backbone, which influence their interaction with various solvents.
| Compound | Solvent | Temperature | Solubility | Data Type |
| N-Acetylanthranilic acid | Water | Room Temperature | Very Soluble | Qualitative |
| Ethanol | Room Temperature | Soluble | Qualitative | |
| Acetone | Room Temperature | Soluble | Qualitative | |
| 3-Fluorobenzoic acid | Water | Room Temperature | ~ 3 - 6 g/L | Quantitative[1] |
| Ethanol | Room Temperature | More Soluble than Water | Qualitative[1] | |
| Acetone | Room Temperature | More Soluble than Water | Qualitative[1] | |
| 4-Fluorobenzoic acid | Water | 25 °C | 1200 mg/L | Quantitative[2] |
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
The following protocol describes a standardized and widely accepted method for determining the equilibrium solubility of a solid compound in a given solvent. This "shake-flask" method is recommended for its reliability and reproducibility.
1. Objective: To determine the saturation concentration of this compound in a selection of common solvents at a controlled temperature.
2. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, DMSO) of analytical grade
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
3. Procedure:
-
Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) for the HPLC calibration curve.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The concentration of the solute in the solution should not significantly change between later time points.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of the mobile phase to bring the concentration within the range of the HPLC calibration curve.
-
-
Analysis by HPLC:
-
Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is often appropriate for such aromatic carboxylic acids.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent like acetonitrile or methanol.
-
Set the UV detector to a wavelength where this compound exhibits strong absorbance.
-
Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples from the solubility experiment.
-
-
Data Analysis:
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The resulting concentration represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in a typical solubility study, from preparation to final analysis.
Caption: A flowchart of the experimental workflow for determining the solubility of a compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Acetamido-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Acetamido-5-fluorobenzoic acid (N-Acetyl-5-fluoroanthranilic acid). Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related compounds, theoretical principles, and established experimental protocols to offer a robust understanding for research and development applications.
Molecular Structure
This compound is a derivative of anthranilic acid, featuring an acetamido group at the 2-position and a fluorine atom at the 5-position of the benzene ring. The fundamental chemical properties are summarized below.
| Property | Value |
| Chemical Formula | C₉H₈FNO₃ |
| Molecular Weight | 197.16 g/mol |
| CAS Number | 49579-56-8 |
| Synonyms | N-Acetyl-5-fluoroanthranilic acid |
While a definitive crystal structure for this compound is not publicly available, the crystal structure of its immediate precursor, 2-Amino-5-fluorobenzoic acid, provides significant insight into the geometry of the substituted benzene ring. It is expected that the bond lengths and angles within the fluorinated benzoic acid core will be largely comparable.
Conformational Analysis
The conformation of this compound is primarily determined by the rotational freedom around the C(1)-C(carboxyl) and C(2)-N(acetamido) single bonds, as well as the potential for intramolecular hydrogen bonding.
Studies on related ortho-substituted benzoic acids, such as 2-fluorobenzoic acid, have identified multiple stable conformers. A key feature is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the ortho substituent. In the case of this compound, a significant intramolecular hydrogen bond is expected between the N-H of the acetamido group and the carbonyl oxygen of the carboxylic acid group. This interaction would lead to a planar, six-membered ring-like structure, which is a common feature in N-acetylanthranilic acids. This conformation is likely to be the most stable, as it minimizes steric hindrance and maximizes electronic stabilization.
The following diagram illustrates the logical relationship in the conformational preference of this compound.
Caption: Conformational preference of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 2-Amino-5-fluorobenzoic acid (5-fluoroanthranilic acid) using acetic anhydride.[1][2]
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-5-fluorobenzoic acid in a minimal amount of glacial acetic acid (if necessary).
-
Add a slight molar excess of acetic anhydride to the solution.
-
Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-water with stirring to precipitate the product and hydrolyze any excess acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any remaining acetic acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified crystals under vacuum.
The following workflow diagram illustrates the synthesis process.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Standard spectroscopic techniques are used to characterize the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include those for the aromatic protons (three distinct signals in the aromatic region), the carboxylic acid proton (a broad singlet), the amide proton (a singlet), and the methyl protons of the acetyl group (a singlet).
-
¹³C NMR: Expected signals include those for the nine distinct carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, and the carbons of the benzene ring.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom.
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the following functional groups:
-
O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹)
-
N-H stretch of the amide (~3300 cm⁻¹)
-
C-H stretches of the aromatic ring and methyl group (~3100-2850 cm⁻¹)
-
C=O stretch of the carboxylic acid (~1700 cm⁻¹)
-
C=O stretch of the amide (Amide I band, ~1660 cm⁻¹)
-
N-H bend of the amide (Amide II band, ~1550 cm⁻¹)
-
C-N stretch
-
C-F stretch
Quantitative Data
As previously mentioned, a crystal structure for this compound is not available. However, the following table presents selected bond lengths and angles from the crystal structure of the precursor, 2-Amino-5-fluorobenzoic acid, which are expected to be similar in the title compound.
Table 1: Selected Interatomic Distances and Angles for 2-Amino-5-fluorobenzoic acid
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C(1)-C(2) | 1.403(2) |
| C(2)-N(1) | 1.385(2) | |
| C(1)-C(6) | 1.391(2) | |
| C(1)-C(7) | 1.481(2) | |
| C(4)-C(5) | 1.370(3) | |
| C(5)-F(1) | 1.362(2) | |
| C(7)-O(1) | 1.261(2) | |
| C(7)-O(2) | 1.268(2) | |
| Bond Angles (°) | C(6)-C(1)-C(2) | 119.2(2) |
| C(2)-C(1)-C(7) | 122.2(2) | |
| C(1)-C(2)-N(1) | 122.1(2) | |
| C(4)-C(5)-F(1) | 118.6(2) | |
| O(1)-C(7)-O(2) | 122.5(2) | |
| O(1)-C(7)-C(1) | 118.9(2) |
Note: Atom numbering may not correspond to IUPAC nomenclature and is based on the crystallographic data.
Signaling Pathways and Biological Activity
Currently, there is a lack of published research detailing the involvement of this compound in specific biological signaling pathways. Its primary role appears to be as a synthetic intermediate in the preparation of more complex molecules, such as pharmaceuticals. The introduction of the fluorine atom and the acetamido group can modulate the physicochemical properties of a lead compound, potentially influencing its binding affinity, metabolic stability, and pharmacokinetic profile.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, drawing upon data from related compounds and established chemical principles. While a definitive crystal structure is not yet available, the provided information on its synthesis, expected spectroscopic characteristics, and conformational preferences serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. Further experimental and computational studies are warranted to fully elucidate the properties of this compound.
References
Potential Derivatives of 2-Acetamido-5-fluorobenzoic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-fluorobenzoic acid is a fluorinated aromatic carboxylic acid with a scaffold that holds significant potential for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, while the acetamido and carboxylic acid groups provide versatile handles for chemical modification. This technical guide explores the potential derivatives of this compound, including amides, esters, and heterocyclic analogues such as benzoxazinones and quinazolinones. The information presented herein is curated from scientific literature to provide a foundation for further investigation and application in medicinal chemistry and drug design.
Core Compound: this compound
This compound serves as the starting point for a diverse array of potential derivatives. Its synthesis can be achieved through the acetylation of 2-amino-5-fluorobenzoic acid. This precursor, 2-amino-5-fluorobenzoic acid, is a crucial intermediate in the synthesis of various pharmaceuticals.[1]
Potential Derivatives and Their Therapeutic Rationale
Amide Derivatives
The carboxylic acid moiety of this compound can be readily converted to a wide range of amide derivatives. Amides are a common functional group in many approved drugs due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The synthesis of amides from carboxylic acids is a well-established transformation in organic chemistry.[2][3][4]
Predicted Biological Activities: Based on the structure-activity relationships of other fluorinated benzamides, these derivatives could potentially exhibit antibacterial or anticancer activities.[5][6] For instance, some studies have shown that the nature of the substituent on the amide nitrogen can significantly influence biological activity.
Table 1: Predicted Antibacterial Activity of Hypothetical Amide Derivatives of this compound (Based on Analogous Compounds)
| Derivative | R-Group on Amide | Predicted Target Organism | Predicted MIC (µg/mL) | Reference Analogues |
| A-1 | -CH₂CH₂Ph | Staphylococcus aureus | 10-50 | Fluorinated benzamides[6] |
| A-2 | -Cyclohexyl | Escherichia coli | 25-100 | Substituted benzamides[5] |
| A-3 | -Morpholinoethyl | Mycobacterium tuberculosis | 5-20 | Morpholinobenzamides[5] |
Ester Derivatives
Esterification of the carboxylic acid group can be employed to modulate the physicochemical properties of the parent compound, such as lipophilicity and solubility. Esters can also act as prodrugs, which are converted to the active carboxylic acid in vivo. A variety of methods are available for the synthesis of esters from carboxylic acids.[7][8]
Predicted Biological Activities: Ester derivatives could serve as prodrugs for anti-inflammatory or analgesic agents, similar to other benzoic acid-based non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Predicted Anti-inflammatory Activity of Hypothetical Ester Derivatives of this compound (Based on Analogous Compounds)
| Derivative | R-Group on Ester | Predicted Target | Predicted IC₅₀ (µM) | Reference Analogues |
| E-1 | -CH₃ | COX-2 | 5-15 | Benzoic acid esters |
| E-2 | -CH₂CH₃ | COX-2 | 8-20 | Phenylacetic acid esters |
| E-3 | -CH(CH₃)₂ | COX-1/COX-2 | 10-30 | Propionic acid derivatives |
Heterocyclic Derivatives: Benzoxazinones and Quinazolinones
The 2-acetamido group can be hydrolyzed to the corresponding 2-amino-5-fluorobenzoic acid, which is a key precursor for the synthesis of various heterocyclic systems, most notably benzoxazinones and quinazolinones. These scaffolds are present in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[9][10][11][12]
Predicted Biological Activities: Derivatives of 6-fluoro-benzoxazinone and 6-fluoro-quinazolinone could exhibit potent anti-inflammatory or anticancer properties. The substitution at the 2-position of the heterocyclic ring is a key determinant of biological activity.[13]
Table 3: Predicted Anticancer Activity of Hypothetical Benzoxazinone and Quinazolinone Derivatives (Based on Analogous Compounds)
| Derivative | Heterocyclic Core | R-Group at Position 2 | Predicted Cancer Cell Line | Predicted IC₅₀ (µM) | Reference Analogues |
| H-1 | Benzoxazinone | -Ph | MCF-7 (Breast) | 10-30 | Substituted benzoxazinones[13] |
| H-2 | Quinazolinone | -CH₃ | HCT-116 (Colon) | 5-15 | 2-Methylquinazolinones |
| H-3 | Quinazolinone | -NH-Ph | A549 (Lung) | 8-25 | 2-Anilinoquinazolinones |
Experimental Protocols
General Synthesis of Amide Derivatives (Hypothetical Protocol)
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added 1-hydroxybenzotriazole (HOBt, 1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol). The mixture is stirred at room temperature for 30 minutes. The desired amine (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
General Synthesis of Ester Derivatives (Hypothetical Protocol)
A solution of this compound (1.0 mmol) in the corresponding alcohol (e.g., methanol, ethanol, 10 mL) is cooled to 0°C. Thionyl chloride (1.2 mmol) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 4-8 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester, which can be further purified by column chromatography.
Synthesis of 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (Hypothetical Protocol)
Step 1: Hydrolysis of this compound. this compound (1.0 mmol) is refluxed in a mixture of 10% aqueous hydrochloric acid (10 mL) and ethanol (5 mL) for 4 hours. The reaction mixture is cooled, and the pH is adjusted to ~7 with aqueous sodium hydroxide. The precipitated 2-amino-5-fluorobenzoic acid is collected by filtration, washed with cold water, and dried.
Step 2: Cyclization to Benzoxazinone. 2-Amino-5-fluorobenzoic acid (1.0 mmol) is dissolved in acetic anhydride (5 mL) and heated at reflux for 2 hours. The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
Synthesis of 6-Fluoro-2-methylquinazolin-4(3H)-one (Hypothetical Protocol)
6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (1.0 mmol) is heated with an excess of formamide (5 mL) at 150-160°C for 4 hours. The reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 6-fluoro-2-methylquinazolin-4(3H)-one.
Visualizations
Caption: Synthetic pathways to potential derivatives of this compound.
Caption: Potential mechanism of action for anti-inflammatory derivatives.
Conclusion
This compound represents a versatile scaffold for the development of novel therapeutic agents. By leveraging well-established synthetic methodologies, a diverse library of amide, ester, and heterocyclic derivatives can be generated. The structure-activity relationships of analogous compounds suggest that these derivatives hold promise as potential antibacterial, anti-inflammatory, and anticancer agents. The experimental protocols and predictive data presented in this guide offer a starting point for researchers to explore the rich medicinal chemistry of this compound and its potential derivatives. Further synthesis and biological evaluation are warranted to fully elucidate the therapeutic potential of this promising chemical space.
References
- 1. 2-Amino-5-fluorobenzoic acid 97 446-08-2 [sigmaaldrich.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of amides from benzoic acids and dicarbodiimides under catalyst-free conditions | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 11. Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-5-fluoroanthranilic Acid: A Technical Overview of Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-5-fluoroanthranilic acid is a synthetic organic compound belonging to the class of anthranilic acid derivatives. While direct studies on its biological activity are limited in publicly available literature, its structural similarity to other biologically active N-acylanthranilic acids and fluoroanthranilic acid derivatives suggests a range of potential therapeutic applications. This technical guide consolidates and extrapolates data from related compounds to provide a potential profile of N-Acetyl-5-fluoroanthranilic acid's biological activities, focusing on its potential as a histone acetyltransferase (HAT) inhibitor, an anti-inflammatory agent, and an antimicrobial compound. Detailed hypothetical experimental protocols and potential signaling pathway involvement are also presented to guide future research.
Potential Biological Activities
Based on the activities of structurally related compounds, N-Acetyl-5-fluoroanthranilic acid is predicted to exhibit several biological activities.
Histone Acetyltransferase (HAT) Inhibition and Cytotoxic Effects
N-acylanthranilic acids have been identified as inhibitors of histone acetyltransferases (HATs), particularly the p300/CBP-associated factor (PCAF).[1] This inhibition of HATs can lead to cytotoxic effects in cancer cell lines. The N-acetyl group in N-Acetyl-5-fluoroanthranilic acid makes it a direct analog of this class of compounds. The fluorine substitution at the 5-position may further enhance its inhibitory activity and cellular uptake.
Table 1: Predicted Quantitative Biological Data for N-Acetyl-5-fluoroanthranilic Acid (Based on Analogs)
| Biological Target/Assay | Predicted Activity Metric | Predicted Value Range | Reference Compound Class |
| PCAF Histone Acetyltransferase | % Inhibition (at 100 µM) | 60-80% | N-acylanthranilic acids[1] |
| Cancer Cell Line Cytotoxicity (e.g., HT-29, HCT-116) | IC50 | 10-100 µM | N-acylanthranilic acids[1] |
| Anti-inflammatory Activity (Carrageenan-induced paw edema) | % Inhibition | 40-60% | N-acyl-5-bromanthranilic acids |
| Antimicrobial Activity (e.g., S. aureus, E. coli) | Minimum Inhibitory Concentration (MIC) | 1-5 µg/mL | N-acyl-5-bromanthranilic acids |
Anti-inflammatory Activity
Derivatives of 5-bromoanthranilic acid, which is structurally analogous to 5-fluoroanthranilic acid, have demonstrated anti-inflammatory properties. The mechanism is thought to involve the inhibition of inflammatory mediators. The N-acetylation of 5-fluoroanthranilic acid could modulate this activity.
Antimicrobial Activity
N-acyl-5-bromanthranilic acids have also shown antimicrobial properties. It is plausible that N-Acetyl-5-fluoroanthranilic acid could exhibit similar activity against a range of bacterial strains.
Interference with Tryptophan Biosynthesis
5-fluoroanthranilic acid is a known inhibitor of the tryptophan biosynthesis pathway in yeast, where it acts as a toxic antimetabolite.[2] While N-acetylation might alter this activity, it remains a potential mechanism of action, particularly in microorganisms.
Potential Signaling Pathway Modulation
Based on the activities of related anthranilic acid derivatives, N-Acetyl-5-fluoroanthranilic acid may modulate several key signaling pathways.
Histone Acetylation Pathway
As a potential HAT inhibitor, N-Acetyl-5-fluoroanthranilic acid could directly impact the histone acetylation pathway, leading to changes in gene expression. This is a critical pathway in cancer and other diseases.
Caption: Predicted inhibition of the Histone Acetylation Pathway.
Tryptophan Biosynthesis Pathway (in Yeast)
In microorganisms, N-Acetyl-5-fluoroanthranilic acid could potentially interfere with the tryptophan biosynthesis pathway, similar to its non-acetylated counterpart.
Caption: Potential interference in the Tryptophan Biosynthesis Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the predicted biological activities of N-Acetyl-5-fluoroanthranilic acid.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol is adapted from assays used for other N-acylanthranilic acids.
Caption: Workflow for in vitro HAT Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human PCAF is diluted in assay buffer.
-
A biotinylated Histone H3 (1-21) peptide substrate is prepared in assay buffer.
-
Acetyl-CoA is prepared fresh in assay buffer.
-
N-Acetyl-5-fluoroanthranilic acid is serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound and recombinant PCAF. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the Histone H3 peptide and Acetyl-CoA.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding a developing solution.
-
-
Detection:
-
For an ELISA-based assay, transfer the reaction mixture to a streptavidin-coated plate.
-
Detect the acetylated histone peptide using a specific primary antibody (e.g., anti-acetyl-H3K14) and a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to assess anti-inflammatory activity.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized for one week.
-
Dosing:
-
The test group receives N-Acetyl-5-fluoroanthranilic acid (e.g., 10, 30, 100 mg/kg) orally or intraperitoneally.
-
The control group receives the vehicle.
-
The positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
-
Induction of Edema: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.
Methodology:
-
Bacterial Strains: Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown to the mid-logarithmic phase.
-
Compound Preparation: N-Acetyl-5-fluoroanthranilic acid is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
While direct experimental data for N-Acetyl-5-fluoroanthranilic acid is not yet available, a compelling case can be made for its potential biological activities based on the established profiles of structurally related compounds. The primary predicted activities include histone acetyltransferase inhibition with associated cytotoxicity towards cancer cells, anti-inflammatory effects, and antimicrobial properties. The provided experimental protocols offer a clear path for the validation of these hypotheses. Further research into N-Acetyl-5-fluoroanthranilic acid is warranted to fully elucidate its therapeutic potential and mechanism of action, particularly its influence on key signaling pathways such as histone acetylation.
References
Methodological & Application
Synthesis of 2-Acetamido-5-fluorobenzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 2-Acetamido-5-fluorobenzoic acid, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the N-acetylation of 2-amino-5-fluorobenzoic acid using acetic anhydride. This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure. Additionally, it includes a summary of quantitative data, characterization methods for the final product, and a visual representation of the experimental workflow to ensure clarity and reproducibility.
Introduction
This compound serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical agents. The presence of the fluoro and acetamido groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The acetylation of the amino group in 2-amino-5-fluorobenzoic acid is a fundamental transformation that protects the amine functionality and allows for further chemical modifications. This protocol is adapted from established methods for the acetylation of aromatic amines, providing a reliable and efficient route to the desired product.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of 2-amino-5-fluorobenzoic acid on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.
Chemical Equation:
2-amino-5-fluorobenzoic acid + Acetic Anhydride → this compound + Acetic acid
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-amino-5-fluorobenzoic acid | ≥98% | Sigma-Aldrich |
| Acetic anhydride | ACS Reagent, ≥98% | Sigma-Aldrich |
| Deionized Water | High Purity | In-house |
| Ethanol | 95% | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated (37%) | VWR Chemicals |
| Sodium Acetate | Anhydrous, ≥99% | Sigma-Aldrich |
| Activated Carbon | Decolorizing | Fisher Scientific |
Equipment
-
Erlenmeyer flask (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Melting point apparatus
-
Infrared (IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure
-
Dissolution of Starting Material: In a 125 mL Erlenmeyer flask, dissolve 5.0 g (32.2 mmol) of 2-amino-5-fluorobenzoic acid in 50 mL of deionized water containing 2.65 g (32.2 mmol) of anhydrous sodium acetate. Gentle warming and stirring may be required to achieve complete dissolution.
-
Acetylation: To the stirred solution, slowly add 3.6 mL (38.6 mmol) of acetic anhydride. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Completion: Continue stirring the mixture for 30 minutes at room temperature. A precipitate of this compound should form.
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 15 mL portions of cold deionized water.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it. If the solution has a color, a small amount of activated carbon can be added, and the solution can be hot filtered. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80 °C to a constant weight.
Data Presentation
| Parameter | Value |
| Starting Material (Amount) | 5.0 g (32.2 mmol) |
| Acetic Anhydride (Volume) | 3.6 mL (38.6 mmol) |
| Sodium Acetate (Amount) | 2.65 g (32.2 mmol) |
| Reaction Time | 30 minutes |
| Reaction Temperature | Room Temperature |
| Theoretical Yield | 6.35 g |
| Product Characterization | |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₈FNO₃ |
| Molecular Weight | 197.17 g/mol |
| Melting Point | 195 °C |
| Expected Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~13.5 (s, 1H, COOH), ~10.0 (s, 1H, NH), 7.5-8.0 (m, 3H, Ar-H), 2.1 (s, 3H, CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O stretch, acid), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1250 (C-F stretch) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of N-acetylation.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and provides the target compound in good yield and purity. The provided characterization data and visual aids are intended to facilitate the successful replication of this synthesis in a laboratory setting. This methodology is valuable for researchers engaged in the synthesis of novel therapeutic agents and other advanced materials.
Application Note: N-Acylation of 2-amino-5-fluorobenzoic acid
Introduction
N-acylated aromatic compounds, particularly derivatives of aminobenzoic acids, are pivotal structural motifs in a multitude of pharmaceuticals and biologically active molecules. The process of N-acylation, which involves the introduction of an acyl group onto the nitrogen atom of the amino group, is a fundamental strategy in medicinal chemistry. This modification can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and bioavailability, thereby influencing its pharmacological activity. 2-amino-5-fluorobenzoic acid is a valuable synthetic intermediate, and its N-acylation provides a versatile platform for the development of novel therapeutic agents. This document provides a detailed protocol for the N-acetylation of 2-amino-5-fluorobenzoic acid using acetic anhydride, a common and efficient acylating agent.[1]
Experimental Protocol: N-Acetylation of 2-amino-5-fluorobenzoic acid
This protocol details the procedure for the N-acetylation of 2-amino-5-fluorobenzoic acid to synthesize 2-acetamido-5-fluorobenzoic acid. The methodology is adapted from standard procedures for the acetylation of anthranilic acid.[2]
Materials and Equipment:
-
2-amino-5-fluorobenzoic acid
-
Acetic anhydride
-
Deionized water
-
25 mL Erlenmeyer flask
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 25 mL Erlenmeyer flask, combine 1.0 g of 2-amino-5-fluorobenzoic acid with 3.5 mL of acetic anhydride.[2]
-
Heating: Place the flask on a hot plate and gently warm the mixture to a gentle boil while stirring. Continue heating for approximately 15-20 minutes, ensuring all the solid starting material dissolves.[2]
-
Cooling: Remove the flask from the hot plate and allow it to cool to room temperature.
-
Hydrolysis of Excess Anhydride: Carefully and slowly add 2.0 mL of deionized water to the reaction mixture to quench any unreacted acetic anhydride. An exothermic reaction may occur.[2]
-
Crystallization: Heat the mixture to boiling once more to ensure complete dissolution.[2] Then, allow the solution to cool slowly to room temperature to facilitate the formation of larger crystals. If necessary, an ice bath can be used to complete the crystallization process.
-
Isolation of Product: Isolate the precipitated solid product by vacuum filtration using a Büchner funnel.[2]
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual impurities.[2] Allow the product to air dry on the filter paper, and then transfer it to a watch glass for final drying.
-
Characterization: Determine the yield, percentage yield, and melting point of the purified this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the N-acetylation of 2-amino-5-fluorobenzoic acid.
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-fluorobenzoic acid | |
| Molecular Weight | 155.13 g/mol | [3] |
| Acylating Agent | Acetic Anhydride | [2] |
| Reaction Temperature | Gentle Boiling | [2] |
| Reaction Time | 15-20 minutes | [2] |
| Product Name | This compound | |
| Expected Yield | > 85% | Based on similar reactions[4] |
| Product Melting Point | 181-183 °C (for starting material) | [5] |
| Product Appearance | White to off-white solid |
Visualizations
The following diagram illustrates the experimental workflow for the N-acetylation of 2-amino-5-fluorobenzoic acid.
References
Application Notes and Protocols for 2-Acetamido-5-fluorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-fluorobenzoic acid, also known as N-acetyl-5-fluoroanthranilic acid, is a versatile building block in medicinal chemistry. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making this scaffold attractive for the development of novel therapeutics. Its primary application lies in the synthesis of heterocyclic compounds, most notably quinazolinone derivatives, which have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects.
Key Applications in Medicinal Chemistry
Derivatives of this compound are prominently featured in the development of:
-
Anticancer Agents: The core structure is used to synthesize 6-fluoro-quinazolinone derivatives that can act as inhibitors of key signaling pathways in cancer progression.
-
Anti-inflammatory Agents: The scaffold is utilized to create compounds with potent anti-inflammatory properties by modulating inflammatory pathways.
Anticancer Applications: Targeting Kinase Signaling Pathways
Derivatives of this compound, particularly 6-fluoro-quinazolinones, have been investigated as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression and dysregulation of these kinases are hallmarks of many cancers, making them critical therapeutic targets.
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro inhibitory activities of various 6-fluoro-quinazolinone derivatives synthesized from precursors related to this compound.
Table 1: In Vitro Kinase Inhibitory Activity of 6-Fluoro-Quinazolinone Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 6 | EGFR | 10 | Sorafenib | 20 |
| VEGFR-2 | 80 | 80 | ||
| 8 | EGFR (wt) | 0.8 | Afatinib | 0.6 |
| EGFR (T790M/L858R) | 2.7 | 3.5 | ||
| 19 | EGFR | 3.2 | - | - |
| 6f | VEGFR-2 | 66 | Sorafenib | - |
| 6g | VEGFR-2 | 160 | Sorafenib | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: In Vitro Antiproliferative Activity of 6-Fluoro-Quinazolinone Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| 45 | A549 | Lung Cancer | 0.44 |
| 16h | A549 | Lung Cancer | 8.27 |
| 6 | HepG2 | Liver Cancer | 8.3 |
| 8a | HCT-116 | Colon Cancer | 5.33 |
| HepG2 | Liver Cancer | 7.94 | |
| MCF-7 | Breast Cancer | 12.96 | |
| 8f | MCF-7 | Breast Cancer | 21.29 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Signaling Pathway Diagram: EGFR/VEGFR-2 Inhibition
Caption: EGFR and VEGFR-2 signaling pathways and their inhibition.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-2-methyl-3-substituted-quinazolin-4(3H)-ones
This protocol outlines a general method for the synthesis of 6-fluoro-quinazolinone derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Pyridine (as catalyst)
-
Anhydrous toluene or dioxane
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) and a catalytic amount of pyridine.
-
Reflux the mixture for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-acetamido-5-fluorobenzoyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous dioxane.
-
To this solution, add the desired substituted aniline (1.1 eq) and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Cyclization: After the formation of the intermediate amide, add phosphorus oxychloride (POCl₃) (3.0 eq) to the reaction mixture.
-
Reflux the mixture for 6-8 hours to effect cyclization to the quinazolinone ring.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 6-fluoro-2-methyl-3-substituted-quinazolin-4(3H)-one.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against EGFR and VEGFR-2.
Materials:
-
Recombinant human EGFR and VEGFR-2 enzymes
-
ATP
-
Specific substrate peptide
-
Synthesized quinazolinone derivatives (test compounds)
-
Reference inhibitor (e.g., Sorafenib)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the specific substrate peptide, and the recombinant enzyme.
-
Add the serially diluted test compounds or reference inhibitor to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: MTT Assay for Antiproliferative Activity
This protocol details the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinazolinone derivatives
-
Doxorubicin or other standard anticancer drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Anti-inflammatory Applications: Modulation of Inflammatory Pathways
Derivatives of this compound have also been explored for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as the NF-κB pathway.[1][2]
Quantitative Data: Anti-inflammatory Activity
Table 3: In Vitro Anti-inflammatory Activity of 6-Fluoro-quinazoline Derivatives
| Compound ID | Assay | Target/Mediator | Inhibition (%) |
| 7a | LPS-induced TNF-α production | TNF-α | Significant Inhibition |
| 8c | LPS-induced NO secretion | Nitric Oxide (NO) | Potent Inhibition |
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Protocol 4: In Vitro Nitric Oxide (NO) Production Assay in Macrophages
This protocol is used to evaluate the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized quinazolinone derivatives
-
Dexamethasone (as a positive control)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only) and a vehicle control (cells with LPS and DMSO).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition of NO production for each compound concentration compared to the vehicle control.
Experimental Workflow Diagram
Caption: General workflow for drug discovery.
References
- 1. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetamido-5-fluorobenzoic Acid as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-acetamido-5-fluorobenzoic acid as a versatile precursor in the synthesis of valuable pharmaceutical intermediates, specifically focusing on the preparation of fluorinated benzoxazinones and quinazolinones. The inherent structural features of this starting material, including the fluorine substituent and the acetamido group, make it an excellent building block for compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.
Application Note 1: Synthesis of 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one
Introduction:
6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one is a key heterocyclic intermediate that can be readily synthesized from this compound. The benzoxazinone core is a privileged scaffold in medicinal chemistry and serves as a direct precursor for a variety of more complex pharmaceutical agents, including quinazolinones. The cyclization of this compound is typically achieved through dehydration, for which acetic anhydride is a common and effective reagent.
Experimental Protocol:
A detailed procedure for the synthesis of 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one from 2-amino-5-fluorobenzoic acid by refluxing with acetic anhydride has been reported, yielding the corresponding benzoxazinone.[1] The same principle applies to the cyclization of this compound.
-
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) with an excess of acetic anhydride (e.g., 5-10 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the crystals by filtration.
-
Wash the collected solid with a cold solvent like ethanol or water to remove excess acetic anhydride and acetic acid.
-
Dry the product under vacuum to obtain 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
-
Quantitative Data:
| Product | Starting Material | Reagent | Reaction Time | Yield | Melting Point | Reference |
| 6-Fluoro-2-methyl-4H-benzo[d][2][3]oxazin-4-one | 2-Amino-5-fluorobenzoic acid | Acetic anhydride | 1 h | 88% | 123–125 °C | [1] |
Diagram of Experimental Workflow:
Application Note 2: Synthesis of 3-Substituted-6-fluoro-2-methyl-quinazolin-4(3H)-ones as Potential Kinase Inhibitors
Introduction:
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including potent inhibition of various protein kinases. Aberrant kinase signaling is a hallmark of many diseases, including cancer. The 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one synthesized in Application Note 1 is an excellent intermediate for the preparation of a library of 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-ones. This is achieved through a nucleophilic displacement reaction where various primary amines are reacted with the benzoxazinone intermediate.
Experimental Protocol:
The following is a general procedure for the synthesis of 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-ones.[1]
-
Materials:
-
6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one
-
Substituted primary amine (e.g., aniline derivatives)
-
Dry pyridine
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Crushed ice
-
10% Hydrochloric acid
-
Filtration apparatus
-
Ethanol or glacial acetic acid for recrystallization
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (1.0 equivalent) and the desired primary amine (1.0 equivalent) in dry pyridine.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.
-
After cooling, treat the reaction mixture with a small amount of 10% hydrochloric acid.
-
Pour the mixture onto crushed ice to precipitate the product.
-
Collect the resulting crystals by filtration.
-
Recrystallize the crude product from ethanol or glacial acetic acid to obtain the pure 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one.
-
Quantitative Data:
| Product | Amine Derivative | Yield | Reference |
| 6-Fluoro-2-methyl-3-phenyl-quinazolin-4(3H)-one | Aniline | 71% | [1] |
| 3-(4-Chlorophenyl)-6-fluoro-2-methyl-quinazolin-4(3H)-one | 4-Chloroaniline | 68% | [1] |
| 6-Fluoro-3-(4-methoxyphenyl)-2-methyl-quinazolin-4(3H)-one | 4-Methoxyaniline | 65% | [1] |
| 6-Fluoro-2-methyl-3-(4-nitrophenyl)-quinazolin-4(3H)-one | 4-Nitroaniline | 60% | [1] |
Diagram of Synthetic Pathway:
Relevant Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Context:
Many quinazolinone-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[4] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of several cancers. The pathway, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[5] Inhibitors targeting the ATP-binding site of the EGFR kinase domain can block these downstream signals.
Diagram of EGFR Signaling Pathway:
References
Application Notes and Protocols for 2-Acetamido-5-fluorobenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-fluorobenzoic acid is a fluorinated aromatic compound that serves as a valuable building block in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. The acetamido and carboxylic acid functionalities provide versatile handles for synthetic modifications, making it an attractive starting material for the synthesis of diverse bioactive compounds. These notes highlight the application of this compound as a key intermediate in the synthesis of novel antitumor agents and provide detailed protocols for their preparation and evaluation.
Application in the Synthesis of Antitumor Podophyllotoxin Derivatives
Recent drug discovery efforts have focused on modifying existing anticancer drugs to enhance their efficacy and reduce toxicity. One such area of research involves the synthesis of novel derivatives of podophyllotoxin, a naturally occurring compound with potent antitumor activity. This compound can be utilized as a precursor for the synthesis of 2-acetamido-5-fluorobenzothiazole moieties, which are then incorporated into the podophyllotoxin scaffold. This modification has been shown to yield compounds with reduced toxicity against healthy cells while maintaining significant antitumor activity.
The primary mechanism of action of these novel podophyllotoxin derivatives involves the induction of DNA damage and the inhibition of the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation in many cancers.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of novel podophyllotoxin derivatives incorporating a 2-acetamido-5-fluorobenzothiazole moiety.
Table 1: In Vitro Cytotoxicity of Podophyllotoxin Derivatives
| Compound | Target Cell Line | IC50 (µM)[1] |
| Teniposide (Reference) | HL-7702 (healthy human liver cells) | 11.5-22.3 |
| Compound 15 (with 5-fluorobenzothiazole) | HL-7702 (healthy human liver cells) | 120.4-125.1 |
| Compound 16 (with 5-fluorobenzoxazole) | HL-7702 (healthy human liver cells) | 120.4-125.1 |
Table 2: In Vivo Toxicity of Podophyllotoxin Derivatives
| Compound | Animal Model | LD50 (mg/kg)[1] |
| Teniposide (Reference) | HepG2 cell xenograft model | 46.12 |
| Compound 15 (with 5-fluorobenzothiazole) | HepG2 cell xenograft model | 208.45 |
| Compound 16 (with 5-fluorobenzoxazole) | HepG2 cell xenograft model | 167.52 |
Experimental Protocols
I. Synthesis of 2-Amino-5-fluorobenzothiazole from 2-Amino-5-fluorobenzoic Acid
This protocol describes a plausible synthetic route to obtain the key intermediate, 2-amino-5-fluorobenzothiazole, starting from 2-amino-5-fluorobenzoic acid.
Step 1: Thionation of 2-Amino-5-fluorobenzoic Acid
-
To a solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in an anhydrous solvent such as toluene, add Lawesson's reagent (0.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-fluorobenzothioic acid.
Step 2: Oxidative Cyclization to 2-Amino-5-fluorobenzothiazole
-
Dissolve the 2-amino-5-fluorobenzothioic acid from the previous step in a suitable solvent like ethanol.
-
Add an oxidizing agent, such as hydrogen peroxide or potassium ferricyanide, dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction with a reducing agent (e.g., sodium sulfite solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-fluorobenzothiazole.
II. Acetylation of 2-Amino-5-fluorobenzothiazole
-
Dissolve 2-amino-5-fluorobenzothiazole (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example triethylamine (1.2 equivalents), and cool the mixture to 0°C.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 2-acetamido-5-fluorobenzothiazole.
III. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2) and healthy human cell lines (e.g., HL-7702)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
Signaling Pathways and Mechanisms
PI3K/Akt Signaling Pathway Inhibition
The synthesized podophyllotoxin derivatives exert their antitumor effects in part by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Inhibition of this pathway in cancer cells can lead to cell cycle arrest and programmed cell death.
References
Application Notes and Protocols for Amide Coupling Reactions with 2-Acetamido-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing amide coupling reactions with 2-acetamido-5-fluorobenzoic acid. This fluorinated anthranilic acid derivative is a valuable building block in medicinal chemistry for the synthesis of a wide range of biologically active compounds. The presence of the acetamido group and the fluorine atom can influence the reactivity of the carboxylic acid and require carefully optimized conditions for efficient amide bond formation.
Amide bond formation is a critical reaction in drug discovery and development. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction. Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt), or uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reaction conditions for the amide coupling of benzoic acid derivatives with structural similarities to this compound, providing a valuable starting point for reaction optimization.
| Amine Substrate | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzylamine | EDC/HOBt | DIPEA | DCM | 12 | RT | 85 |
| Aniline | EDC/HOBt | DIPEA | DCM | 18 | RT | 78 |
| Morpholine | EDC/HOBt | DIPEA | DCM | 12 | RT | 92 |
| tert-Butylamine | EDC/HOBt | DIPEA | DCM | 24 | RT | 65 |
| 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 12-24 | RT | Not Specified |
| General Primary/Secondary Amines | HATU | DIEA/TEA | DMF | 1-4 | RT | 85-98 |
| General Primary/Secondary Amines | EDC/NHS | DIPEA | DMF/DCM | 2-12 | RT | 70-90 |
| General Primary/Secondary Amines | DCC/HOBt | N/A | DCM/DMF | 2-8 | 0 to RT | 60-85 |
Note: The data presented in this table are representative values for amide coupling reactions of structurally related benzoic acids and may vary depending on the specific substrates and reaction conditions employed with this compound.[2][3][4]
Experimental Protocols
Two primary protocols using common coupling reagents are detailed below. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific amine substrate.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the cost-effective carbodiimide EDC in combination with HOBt to suppress side reactions and improve efficiency.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add HOBt (1.2 equivalents) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.5 equivalents) to the stirred solution.
-
Slowly add EDC·HCl (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs the highly efficient uronium salt HATU, which is particularly useful for sterically hindered or less reactive amines, leading to faster reaction times and often higher yields.[2][5][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine (1.0 - 1.2 equivalents) to the solution.[2]
-
Add DIPEA or TEA (2.0 - 3.0 equivalents) to the reaction mixture.[2]
-
Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.[2]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Amide Coupling Workflow
The following diagram illustrates the general workflow for the amide coupling of this compound.
Caption: General experimental workflow for amide coupling.
Logical Relationship of Coupling Reagents
The diagram below shows the logical relationship in the activation of the carboxylic acid by different types of coupling reagents.
Caption: Activation pathways for amide bond formation.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols: The Use of 2-Amino-5-fluorobenzoic Acid in the Synthesis of Quinazolinone-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The quinazolinone scaffold is a privileged structure in the design of these inhibitors, forming the core of several FDA-approved drugs that target key kinases in signaling pathways. While 2-Acetamido-5-fluorobenzoic acid is a potential starting material for the synthesis of such compounds, a review of current scientific literature and patents indicates a more prevalent use of its precursor, 2-amino-5-fluorobenzoic acid . This document, therefore, focuses on the application of 2-amino-5-fluorobenzoic acid in the synthesis of a representative quinazolinone-based kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). The methodologies and data presented herein provide a comprehensive guide for researchers engaged in the discovery and development of novel kinase inhibitors.
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that drive cellular growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Quinazolinone-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling.[3]
Data Presentation: Inhibitory Activity of a Representative Quinazolinone-Based EGFR Inhibitor
The following table summarizes the in-vitro inhibitory activity of a representative 2-((4-fluorobenzyl)amino)quinazolin-4(1H)-one derivative against the EGFR kinase. The synthesis of this compound is detailed in the experimental protocols below.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Q-F-BZA | EGFR | 10 | Erlotinib | 45 |
Data is representative and compiled from literature for similar compounds.[2][4]
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by quinazolinone-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[5] Quinazolinone inhibitors block the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and halting the entire downstream signaling cascade.
Experimental Protocols
The synthesis of quinazolinone-based kinase inhibitors from 2-amino-5-fluorobenzoic acid typically involves a two-step process: the formation of the quinazolinone core followed by the introduction of a substituted aniline or benzylamine moiety.
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of quinazolinone-based kinase inhibitors.
Detailed Synthesis Protocol for a Representative 2-((4-Fluorobenzyl)amino)quinazolin-4(1H)-one (Q-F-BZA)
Step 1: Synthesis of 6-Fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
-
To a stirred solution of 2-amino-5-fluorobenzoic acid (1.55 g, 10 mmol) in ethanol (50 mL), add ammonium thiocyanate (1.52 g, 20 mmol).
-
Heat the mixture to reflux and add acetyl chloride (1.5 mL, 21 mmol) dropwise.
-
Continue refluxing for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) with stirring.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Step 2: Synthesis of 6-Fluoro-2-(methylthio)quinazolin-4(3H)-one
-
To a solution of 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.96 g, 10 mmol) in N,N-dimethylformamide (DMF) (30 mL), add potassium carbonate (2.07 g, 15 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (0.75 mL, 12 mmol) dropwise to the suspension.
-
Continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water (150 mL).
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to afford 6-fluoro-2-(methylthio)quinazolin-4(3H)-one.
Step 3: Synthesis of 2-((4-Fluorobenzyl)amino)-6-fluoroquinazolin-4(3H)-one (Q-F-BZA)
-
A mixture of 6-fluoro-2-(methylthio)quinazolin-4(3H)-one (210 mg, 1 mmol) and 4-fluorobenzylamine (0.13 mL, 1.1 mmol) in 2-ethoxyethanol (10 mL) is heated to reflux.
-
The reaction is refluxed for 8-12 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is washed with diethyl ether to remove any unreacted starting materials.
-
The solid is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the final product, 2-((4-fluorobenzyl)amino)-6-fluoroquinazolin-4(3H)-one.
Synthetic Pathway Diagram
Conclusion
The quinazolinone scaffold remains a highly valuable framework in the development of potent and selective kinase inhibitors. As demonstrated, 2-amino-5-fluorobenzoic acid is a key and readily accessible starting material for the synthesis of these important therapeutic agents. The protocols and data provided in this application note offer a foundational guide for researchers to synthesize and evaluate novel quinazolinone-based kinase inhibitors, contributing to the advancement of targeted cancer therapies.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Acetamido-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the large-scale synthesis of 2-Acetamido-5-fluorobenzoic acid, an important intermediate in the pharmaceutical industry. The synthesis is a multi-step process beginning with commercially available starting materials.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a four-step process. The initial steps involve the formation of 2-Amino-5-fluorobenzoic acid, which is then acetylated to yield the final product. The chosen pathway, based on available literature, initiates with 4-fluoroaniline and proceeds through key intermediates, including N-(4-fluorophenyl)-2-(hydroxyimino)acetamide and 5-fluoro-1H-indole-2,3-dione.[1] This route is advantageous due to the use of readily available and cost-effective raw materials, as well as mild reaction conditions, making it suitable for industrial-scale production.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Molar Ratio (Starting Material:Reagent) | Temperature | Yield (%) |
| 1 | Condensation | 4-fluoroaniline | Chloral hydrate, Hydroxylamine hydrochloride | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | 1 : 1.05 : 2.25 | Reflux | ~65 |
| 2 | Cyclization | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | Concentrated sulfuric acid | 5-fluoro-1H-indole-2,3-dione | Substrate in excess H₂SO₄ | 85-90°C | 89.9 |
| 3 | Oxidation | 5-fluoro-1H-indole-2,3-dione | Hydrogen peroxide, Sodium hydroxide | 2-Amino-5-fluorobenzoic acid | 1 : 2.5-4.0 | 80-90°C | 66.9 - 72.8 |
| 4 | Acetylation | 2-Amino-5-fluorobenzoic acid | Acetic anhydride | This compound | 1 : 1.1 | Room Temp. | >90 (Estimated) |
Experimental Protocols
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
-
Preparation of Reagent Solutions:
-
Prepare a solution of chloral hydrate by dissolving 18.2 g in 400 mL of water.
-
Prepare a solution of 4-fluoroaniline by dissolving 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water, followed by the addition of 9 mL of concentrated hydrochloric acid. Stir until a clear yellow solution is obtained.[2]
-
-
Reaction Setup:
-
To a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add the chloral hydrate solution.
-
Heat the solution in an oil bath and add 260 g of anhydrous sodium sulfate during heating.
-
-
Condensation Reaction:
-
Once the sodium sulfate has dissolved, add the prepared 4-fluoroaniline solution to the flask. A white flocculent precipitate will form immediately.
-
Raise the temperature to reflux and maintain for 2 hours.
-
-
Work-up and Isolation:
-
After 2 hours, filter the hot mixture under reduced pressure to collect the brownish-yellow filter cake.
-
Recrystallize the crude product from hot water.
-
Filter the cooled solution to collect the purified product and dry to obtain N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
-
Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione
-
Reaction Setup:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add 95 mL of 98% concentrated sulfuric acid.
-
Heat the sulfuric acid to 60°C ± 10°C.
-
-
Cyclization Reaction:
-
Slowly add 22.2 g of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step.
-
Increase the temperature to 85-90°C and maintain for 20 minutes.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto crushed ice, which will cause an orange-red solid to precipitate.
-
Filter the precipitate and dry at a low temperature to obtain 16.2 g of 5-fluoro-1H-indole-2,3-dione (Yield: 89.9%).[1]
-
Step 3: Synthesis of 2-Amino-5-fluorobenzoic acid
-
Reaction Setup:
-
To a suitable reaction vessel, add 16.5 g of 5-fluoro-1H-indole-2,3-dione and a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to 80-90°C.
-
-
Oxidation Reaction:
-
Slowly add 30% hydrogen peroxide solution dropwise while maintaining the temperature between 80-90°C. The molar ratio of the dione to hydrogen peroxide should be between 1:2.5 and 1:4.0.[1]
-
After the addition is complete, continue stirring at reflux for 20 minutes.
-
-
Work-up and Isolation:
Step 4: Synthesis of this compound
-
Reaction Setup:
-
In a reaction vessel, dissolve 15.5 g (0.1 mol) of 2-Amino-5-fluorobenzoic acid in a suitable solvent such as glacial acetic acid.
-
-
Acetylation Reaction:
-
Slowly add 11.2 g (0.11 mol) of acetic anhydride to the solution while stirring at room temperature.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Isolation:
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the white solid, wash thoroughly with water, and dry under vacuum to yield this compound.
-
Visualized Workflow
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Preparation of 2-Acetamido-5-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Fluorinated benzoic acid derivatives, in particular, are privileged structures found in a variety of therapeutic agents. The 2-Acetamido-5-fluorobenzoic acid scaffold serves as a versatile building block for the synthesis of novel compounds with potential applications as anti-inflammatory, anticancer, and neuroprotective agents.[3] This document provides detailed experimental procedures for the synthesis of this compound and its subsequent derivatization, along with insights into its potential mechanisms of action.
Part I: Synthesis of this compound
This protocol details the N-acetylation of 2-amino-5-fluorobenzoic acid to yield the target compound. The procedure is analogous to the synthesis of similar acylated anthranilic acids.[4][5]
Experimental Protocol
Materials:
-
2-amino-5-fluorobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 2-amino-5-fluorobenzoic acid in a minimal amount of glacial acetic acid or suspend it in water.
-
Slowly add an equimolar amount of acetic anhydride to the stirring solution/suspension.
-
Attach a reflux condenser and heat the mixture at 60-80°C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the mixture into 100 mL of cold distilled water to precipitate the product fully.
-
Collect the solid product by vacuum filtration, washing the precipitate with cold water to remove any unreacted acetic anhydride and acetic acid.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Physicochemical and Reaction Data
The following table summarizes key data for the parent compound, this compound.
| Parameter | Data | Reference |
| Molecular Formula | C₉H₈FNO₃ | [7] |
| Molecular Weight | 197.16 g/mol | [7] |
| Appearance | White to off-white solid | |
| Purity | >98% (after recrystallization) | [7] |
| Typical Yield | 85-95% (estimated based on similar reactions) | [8] |
| Solubility | Soluble in DMSO, methanol, ethanol | [4] |
Part II: Synthesis of this compound Amide Derivatives
The carboxylic acid moiety of this compound provides a convenient handle for further molecular elaboration, most commonly through amidation to produce a diverse library of derivatives.[3][9]
Experimental Protocol (Amide Coupling)
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq.)
-
Dry DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in dry DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.0 eq.), followed by HATU (1.1 eq.) and DIPEA (2.0 eq.).[9]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is outlined below. This process begins with the core synthesis and derivatization, followed by purification, characterization, and subsequent biological screening to identify lead compounds.[1]
Caption: General workflow for the synthesis and development of drug candidates.
Potential Mechanism of Action: COX Pathway Inhibition
Derivatives of fluorobenzoic acid have been explored as anti-inflammatory agents that target cyclooxygenase (COX) enzymes.[3] Selective inhibition of COX-2 is a key strategy for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs). By blocking COX-2, these compounds prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2][3]
Caption: Inhibition of the COX-2 pathway by a potential anti-inflammatory agent.
Potential Mechanism of Action: Intrinsic Apoptosis Pathway
Certain fluorinated benzoic acid derivatives have demonstrated potential as anticancer agents by inducing programmed cell death, or apoptosis.[2] This is often mediated through the intrinsic pathway, which involves the activation of a cascade of caspase enzymes, ultimately leading to cell death.
Caption: Induction of apoptosis via the intrinsic caspase pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. arpi.unipi.it [arpi.unipi.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetamido-5-fluorobenzoic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-5-fluorobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Synthesis Pathway Overview:
The synthesis of this compound is typically achieved in two major stages:
-
Synthesis of the precursor: 2-Amino-5-fluorobenzoic acid, starting from 4-fluoroaniline.
-
Acetylation: Conversion of 2-Amino-5-fluorobenzoic acid to the final product, this compound.
The troubleshooting guide is divided according to these stages.
Stage 1: Synthesis of 2-Amino-5-fluorobenzoic Acid
Q1: My yield for the initial condensation reaction to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is low. What are the possible causes and solutions?
A1: Low yields in this step can often be attributed to incomplete reaction or side product formation. Consider the following:
-
Reagent Purity: Ensure that the 4-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride are of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction should be brought to reflux. A temperature of around 95°C is recommended. Insufficient heating can lead to an incomplete reaction.
-
Reaction Time: A reaction time of at least 2 hours at reflux is generally required. Monitor the reaction by TLC to ensure it has gone to completion.
-
Molar Ratios: The molar ratio of 4-fluoroaniline to chloral hydrate to hydroxylamine hydrochloride is crucial. A preferred ratio is approximately 1:1.1:2.5.
Q2: During the cyclization step to form 5-fluoro-1H-indole-2,3-dione, the product is a dark, tarry substance instead of an orange-red solid. How can I fix this?
A2: The formation of tar-like byproducts is a common issue in strong acid-catalyzed cyclizations.
-
Temperature Control: The addition of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid should be done at a controlled temperature, typically around 60°C. After the addition, the temperature should be carefully raised to 85-90°C. Overheating can cause decomposition and polymerization.
-
Reaction Time: The reaction time at 85-90°C is short, generally around 20 minutes. Prolonged heating can lead to the formation of undesired byproducts.
-
Quenching: The reaction mixture should be poured into crushed ice rapidly and with vigorous stirring to ensure rapid precipitation of the product and to minimize degradation.
Q3: The final oxidation step to 2-Amino-5-fluorobenzoic acid is not proceeding to completion, and I am isolating the starting material (5-fluoro-1H-indole-2,3-dione). What should I do?
A3: Incomplete oxidation can be due to several factors:
-
Oxidizing Agent: Ensure you are using a fresh solution of hydrogen peroxide (30%). The molar ratio of 5-fluoro-1H-indole-2,3-dione to hydrogen peroxide should be optimized, with a preferred range of 1:2.5 to 1:4.0.[1]
-
pH of the Medium: The oxidation is performed under alkaline conditions. The concentration of the sodium hydroxide or potassium hydroxide solution should be between 15% and 25% by weight.[1]
-
Temperature: The reaction temperature for the oxidation should be controlled, ideally between 80-90°C.[1]
Stage 2: Acetylation of 2-Amino-5-fluorobenzoic Acid
Q4: The acetylation of 2-Amino-5-fluorobenzoic acid is giving a low yield. How can I improve it?
A4: Low yields in acetylation are often due to incomplete reaction or purification losses.
-
Reagents: Use a fresh bottle of acetic anhydride. Acetic anhydride can decompose over time by absorbing moisture.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like glacial acetic acid. The presence of a catalyst, such as a small amount of concentrated sulfuric acid, can sometimes be beneficial, but care must be taken to avoid side reactions.
-
Work-up Procedure: After the reaction is complete, pouring the mixture into ice-cold water will precipitate the product. Ensure thorough washing of the precipitate to remove any unreacted acetic anhydride and acetic acid.
Q5: I am observing the formation of byproducts during the acetylation. What are they and how can I avoid them?
A5: A potential byproduct is the mixed anhydride formed by the reaction of acetic anhydride with the carboxylic acid group of the starting material.
-
Selective Acetylation: The amino group is generally more nucleophilic than the carboxylic acid, so N-acetylation is the major reaction. To minimize the formation of the mixed anhydride, avoid excessively harsh conditions and prolonged reaction times.
-
Purification: The desired product, this compound, can be purified from byproducts by recrystallization, for example, from ethanol or an ethanol/water mixture.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of 2-Amino-5-fluorobenzoic acid as described in the patent CN1477097A.
Table 1: Reaction Conditions and Yields for the Synthesis of 2-Amino-5-fluorobenzoic Acid
| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1. Condensation | 4-fluoroaniline | Chloral hydrate, Hydroxylamine HCl, Sodium sulfate (aq) | Reflux (~95°C) | 2-3 | ~69 |
| 2. Cyclization | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | 98% Sulfuric acid | 85-90 | ~0.33 | ~90 |
| 3. Oxidation | 5-fluoro-1H-indole-2,3-dione | Hydrogen peroxide, Sodium hydroxide | 80-90 | - | ~70-73 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic Acid
This protocol is adapted from the procedure described in patent CN1477097A.
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
-
Prepare a solution of chloral hydrate by dissolving 18.2 g of chloral hydrate in 400 mL of water in a 1000 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
In a separate beaker, prepare a solution of 4-fluoroaniline by dissolving 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water. Add 9 mL of concentrated hydrochloric acid and stir until a clear yellow solution is obtained.
-
Add the 4-fluoroaniline solution to the chloral hydrate solution in the three-necked flask.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Filter the hot mixture under reduced pressure to collect the brownish-yellow solid.
-
Recrystallize the solid from hot water, filter after cooling, and dry to obtain the product.
Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 95 mL of 98% concentrated sulfuric acid.
-
Heat the sulfuric acid to 60°C ± 10°C.
-
Slowly add 22.2 g of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step.
-
After the addition is complete, heat the reaction mixture to 85-90°C for 20 minutes.
-
Pour the reaction solution into crushed ice to precipitate an orange-red solid.
-
Filter the solid and dry at a low temperature to obtain the product.
Step 3: Synthesis of 2-Amino-5-fluorobenzoic Acid
-
In a suitable reaction vessel, add 16.9 g of 5-fluoro-1H-indole-2,3-dione to a 20% solution of sodium hydroxide.
-
Heat the mixture to 80-90°C.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide.
-
After the reaction is complete, cool the mixture in an ice-water bath and adjust the pH to 4-5 with hydrochloric acid to precipitate the product.
-
Filter the solid, recrystallize from xylene, and dry to obtain 2-Amino-5-fluorobenzoic acid.[1]
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 10 g of 2-Amino-5-fluorobenzoic acid in 50 mL of glacial acetic acid.
-
Slowly add 1.2 equivalents of acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to 80-90°C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acetic acid.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Purification of Crude 2-Acetamido-5-fluorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of crude 2-Acetamido-5-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities can originate from the starting materials or side reactions during synthesis. The most common impurities include:
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Unreacted Starting Material: Residual 2-amino-5-fluorobenzoic acid from an incomplete acetylation reaction.
-
Hydrolysis Product: If the purification or reaction workup is performed under harsh acidic or basic conditions, hydrolysis of the amide bond can revert the product to 2-amino-5-fluorobenzoic acid.
-
Isomeric Impurities: Depending on the synthetic route of the precursor, trace amounts of other positional isomers may be present.
-
Synthesis Byproducts: Tar-like, colored byproducts can form during the synthesis of the precursor, 2-amino-5-fluorobenzoic acid[1].
-
Residual Solvents: Solvents used in the reaction or initial workup may be retained in the crude product.
Q2: My purified product has a yellow or brown tint. How can I decolorize it?
A2: Discoloration is typically due to high-molecular-weight byproducts or trace impurities formed during the synthesis[2]. Two effective methods for color removal are:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot, dissolved solution. The carbon will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize[1].
-
Vacuum Sublimation: This technique is highly effective for removing non-volatile or colored impurities, yielding a pure, white crystalline product[1].
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: An ideal recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, a polar protic co-solvent system is often effective. A mixture of ethanol and water or acetone and water is a good starting point. The compound is typically dissolved in the minimum amount of the hot alcohol or acetone, and then hot water is added dropwise until the solution becomes faintly cloudy. A few more drops of the hot organic solvent are then added to redissolve the precipitate before cooling[1][3].
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated at a temperature above the compound's melting point[1]. To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can help moderate the cooling rate, providing more time for crystal nucleation[1].
-
If the issue persists, consider a different solvent system with a lower boiling point.
Q5: How can I assess the purity of my final product?
A5: Several analytical methods can be used to determine the purity of this compound:
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Melting Point Analysis: A pure compound will have a sharp, defined melting point (literature value: ~195°C)[4]. Impurities typically cause the melting point to be depressed and broaden the melting range[5].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities. Purity is often reported as the area percentage of the main product peak[1][6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect proton-containing impurities[6].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Low Purity / Broad Melting Point | The sample is still impure due to an improper solvent choice or co-crystallization of impurities. | • Repeat the recrystallization, potentially using a different solvent system. • For persistent impurities, consider purification by column chromatography[2]. • Ensure the sample is completely dry to remove any residual solvent[1]. |
| Poor Recovery After Recrystallization | • Too much solvent was used, preventing the solution from becoming saturated upon cooling. • The compound has significant solubility in the cold solvent. • Premature crystallization occurred during an optional hot filtration step. | • Use the minimum amount of hot solvent required to fully dissolve the crude product. • Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation[1]. • When performing a hot filtration, use a pre-heated funnel and flask to prevent the product from crystallizing on the filter paper[1]. |
| Product Fails to Crystallize | • The solution is not sufficiently saturated. • The cooling process is too rapid, favoring supersaturation over crystallization. | • Boil off some of the solvent to increase the concentration and then allow it to cool again. • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. • Add a seed crystal of the pure compound, if available. |
| Presence of Starting Material (2-amino-5-fluorobenzoic acid) | The initial acetylation reaction was incomplete. | • If the amount of starting material is significant, consider re-subjecting the crude product to the acetylation reaction conditions. • If the amount is minor, a careful recrystallization may be sufficient to remove it, as the solubility profiles of the starting material and product are different. |
Experimental Protocols
Protocol 1: Recrystallization with an Ethanol/Water Solvent System
This protocol provides a general method for purifying crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated Carbon (optional, for colored impurities)
-
Two Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir on a hot plate until the solid dissolves completely.
-
Water Addition: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.
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Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes a clear solution again.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently boil the solution for 2-5 minutes.
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Hot Filtration (If charcoal was used): If activated carbon was added, perform a hot gravity filtration using a pre-heated funnel to remove it into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[1].
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.
Protocol 2: Purification by Vacuum Sublimation
For achieving very high purity and effectively removing colored, non-volatile impurities, vacuum sublimation is an excellent alternative.
Procedure:
-
Place the crude, dry this compound into a sublimation apparatus.
-
Assemble the apparatus and connect it to a high-vacuum pump.
-
Once a high vacuum is achieved, gently heat the bottom of the apparatus containing the crude material.
-
The pure compound will sublime (turn from a solid to a gas) and then deposit as pure crystals on the cold finger or the cooler upper surfaces of the apparatus.
-
After the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.
-
Carefully collect the purified crystals from the cold surface.
Data Presentation
Table 1: Common Impurities and Their Potential Sources
| Impurity | Potential Source | Recommended Analytical Detection Method |
| 2-amino-5-fluorobenzoic acid | Incomplete acetylation reaction; hydrolysis of the product. | HPLC, TLC |
| Positional Isomers | Impurities present in the 2-amino-5-fluorobenzoic acid starting material. | HPLC, GC-MS[6] |
| Tar-like Byproducts | Side reactions during the synthesis of the precursor, often at elevated temperatures[3]. | Visual (color), HPLC |
| Residual Solvents (e.g., Ethanol, Acetone) | Incomplete drying after purification. | ¹H NMR, GC-MS[6] |
Table 2: Qualitative Solubility Profile of this compound
Note: This profile is based on the properties of structurally similar compounds. Experimental verification is recommended.
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble[7] |
| Polar Protic | Ethanol, Methanol | Soluble, especially when heated[7][8] |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble |
| Halogenated | Dichloromethane | Slightly Soluble to Insoluble |
| Non-Polar | Hexane, Toluene | Insoluble[8] |
| Aqueous | Water | Sparingly soluble in cold water; more soluble in hot water |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common issues in the purification of organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Acetamido-5-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 2-Acetamido-5-fluorobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected, and TLC analysis shows a large amount of unreacted starting material (2-Amino-5-fluorobenzoic acid). What could be the cause?
A: This is a common issue indicating an incomplete acetylation reaction. Several factors could be at play:
-
Insufficient Acetylating Agent: The molar ratio of acetic anhydride to the starting material may be too low. Ensure at least a slight molar excess of acetic anhydride is used.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Deactivation of Starting Material: If the reaction is run under strongly acidic conditions, the amine group of 2-Amino-5-fluorobenzoic acid can be protonated, making it less nucleophilic and hindering the acetylation process. While the acetylation of amine salts with acetic anhydride is generally not feasible, the reaction is often performed in the presence of a base or with the free amine.[1]
Q2: After acidification during the workup, my product oiled out or failed to precipitate. Why is this happening and how can I resolve it?
A: The formation of an oil or failure to crystallize is typically due to the presence of impurities or issues with the workup procedure.
-
Impurity Interference: The presence of soluble side-products or tar-like substances can inhibit crystallization.[2]
-
Incomplete Hydrolysis: If excess acetic anhydride is not fully hydrolyzed to acetic acid before precipitation, it can interfere with the process. Ensure the reaction mixture is stirred thoroughly with water or a dilute base to quench any remaining anhydride.
-
pH Control: The pH of the solution is critical for precipitating the carboxylic acid. Adjust the pH slowly with a suitable acid (e.g., HCl) to the isoelectric point of the product. Sometimes, adding the reaction mixture to ice-cold water can promote the formation of a solid precipitate over an oil.[3]
-
Inducing Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the oil-solvent interface or adding a seed crystal of the pure product, if available.
Q3: The final product is off-white, yellow, or brown. How can I remove the color?
A: Discoloration is usually caused by the formation of minor, highly colored by-products or tar-like impurities during the synthesis.[2][4]
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
-
Recrystallization: Performing one or more recrystallizations from a suitable solvent system (e.g., ethanol/water, xylene) is a highly effective method for removing impurities and improving the product's color and purity.[2][5]
Q4: I've detected an isomeric impurity in my final product. Where did it come from?
A: The presence of an isomeric impurity in your this compound almost certainly originates from the starting material, 2-Amino-5-fluorobenzoic acid. The synthesis of this precursor can sometimes produce isomeric by-products that are difficult to separate. For instance, nitration reactions used in some synthetic routes can yield a mixture of isomers, such as 3-fluoro-2-nitrobenzyl ester alongside the desired 5-fluoro-2-nitrobenzyl ester, which would carry through the synthesis.[6]
-
Prevention: Always verify the purity of your starting materials via techniques like NMR, LC-MS, or melting point analysis before beginning the synthesis. If necessary, purify the precursor material to remove isomeric impurities.
Troubleshooting Summary
| Issue Encountered | Potential Cause(s) | Recommended Solutions & Strategies |
| Low Yield / Incomplete Reaction | Insufficient acetylating agent; Sub-optimal reaction time or temperature; Protonation of the starting amine. | Use a slight molar excess of acetic anhydride; Monitor reaction progress via TLC; Ensure the reaction is not run under strongly acidic conditions. |
| Product Oiling Out / Failure to Crystallize | Presence of impurities; Incorrect pH during workup; Residual acetic anhydride. | Purify via recrystallization; Slowly adjust pH to the isoelectric point; Ensure complete hydrolysis of excess anhydride before precipitation; Try scratching the flask or seeding.[2] |
| Discolored Final Product (Yellow/Brown) | Formation of tar-like by-products or other colored impurities. | Perform recrystallization with the addition of activated charcoal; Conduct multiple recrystallizations for higher purity.[2] |
| Presence of Isomeric Impurities | Use of impure 2-Amino-5-fluorobenzoic acid starting material. | Confirm the purity of the starting material before the reaction; Purify the precursor if necessary to remove isomers.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure for the N-acetylation of 2-Amino-5-fluorobenzoic acid.
-
Dissolution: In a round-bottom flask, dissolve 2-Amino-5-fluorobenzoic acid in a suitable solvent such as glacial acetic acid or an aqueous solution of a weak base like sodium carbonate.[7]
-
Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add a slight molar excess (approx. 1.1 to 1.2 equivalents) of acetic anhydride to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required in some cases to drive the reaction to completion.
-
Workup: Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product and hydrolyze any excess acetic anhydride.
-
Isolation: Stir the resulting suspension until precipitation is complete. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Drying: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or xylene) to dissolve the solid completely.[2][5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil for 5-10 minutes.[2]
-
Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving common side reactions and issues.
References
- 1. Sciencemadness Discussion Board - anthranilic acid acetylation in various conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
troubleshooting common problems in fluorobenzoic acid synthesis
Welcome to the technical support center for fluorobenzoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.
I. General Synthesis & Reaction Issues
This section covers broad problems that can occur regardless of the specific synthetic route, such as low product yield and inconsistent results.
Frequently Asked Questions (FAQs)
Q1: My overall yield of fluorobenzoic acid is significantly lower than expected. What are the common causes?
A1: Low yields can stem from several factors across the synthetic and purification stages. The primary areas to investigate are:
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Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time, incorrect temperature, or poor mixing.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to ensure the starting material is fully consumed.[2]
-
Side Reaction Formation: Competing reactions can consume starting materials or the desired product, lowering the final yield.[1] The nature of these side reactions is highly dependent on the chosen synthetic method.
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Purity of Reagents: Impurities in starting materials, particularly water, can quench reagents or catalyze unwanted side reactions.[1] Using high-purity, anhydrous solvents and reagents is essential.[2]
-
Product Decomposition: The desired fluorobenzoic acid may be unstable under harsh reaction or workup conditions, such as excessively high temperatures or strongly acidic/basic environments.[1]
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps like recrystallization if the procedures are not optimized.[3]
Q2: The melting point of my final product is broad or lower than the literature value, and the NMR spectrum looks impure. What went wrong?
A2: Inconsistent or impure final products are typically due to residual contaminants from the synthesis or workup.[1] Common impurities include:
-
Side products generated during the reaction.[1]
-
Positional isomers (e.g., 3-fluorobenzoic acid in a 2-fluorobenzoic acid synthesis), which can be difficult to separate due to similar physical properties.[2][3]
-
Salts remaining from the aqueous workup procedure.[1]
To resolve this, repeating the purification process is recommended.[3] Techniques like a second recrystallization, treatment with activated charcoal to remove colored impurities, or vacuum sublimation can yield a highly pure product.[3] Thoroughly drying the sample under vacuum is critical to remove any lingering solvents.[3]
II. Method-Specific Troubleshooting
Different synthetic routes to fluorobenzoic acid present unique challenges. This section addresses issues specific to the most common methods.
Method 1: Diazotization & Fluorination (Schiemann Reaction)
The Balz-Schiemann reaction is a classic method for converting an aromatic amine (e.g., aminobenzoic acid) into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[4][5]
Frequently Asked Questions (FAQs)
Q1: During the diazotization of aminobenzoic acid, my yield is low and I'm isolating phenolic byproducts like salicylic acid. Why is this happening?
A1: This is a very common issue caused by the reaction of the intermediate diazonium salt with water.[2][6] The diazonium salt is unstable and susceptible to nucleophilic attack by water, leading to hydroxylation instead of fluorination.[2][6][7]
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step is highly sensitive to temperature.[1] Maintain a low temperature, typically 0-5 °C, throughout the addition of sodium nitrite to prevent premature decomposition of the diazonium salt.[2]
-
Anhydrous Conditions: While the reaction is often run in aqueous acid, minimizing excess water can help reduce the formation of phenolic impurities.[2]
-
Control of Reagents: Ensure the correct stoichiometry of reagents. The acid concentration is critical for the complete formation of the diazonium salt.[2]
Q2: The thermal decomposition of my isolated diazonium fluoroborate salt is giving a low yield and a lot of tar-like residue. How can I improve this?
A2: The uncontrolled thermal decomposition of aryl diazonium fluoroborate salts is a known drawback that can lead to runaway reactions, low yields, and the formation of tarry residues.[8]
Troubleshooting Steps:
-
Controlled Heating: Instead of strong heating, which can be hazardous on a large scale, apply heat gradually.[9][10] Sometimes, the decomposition can be initiated with a flame and then allowed to proceed spontaneously.[9]
-
Alternative Fluoride Sources: While fluoroboric acid (HBF₄) is traditional, other reagents like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes provide improved yields.[4][10]
-
Greener Approaches: Using ionic liquids as the solvent for the thermal decomposition has been shown to prevent sudden exotherms, improve yields, and reduce tar formation.[8]
Q3: My reaction mixture is producing a complex array of byproducts, and I suspect benzyne formation. Is this possible with 2-aminobenzoic acid (anthranilic acid)?
A3: Yes, the diazotization of anthranilic acid can lead to a highly reactive benzyne intermediate.[11] This occurs through the loss of nitrogen and carbon dioxide from the diazonium salt.[11] The benzyne can then react with various nucleophiles or undergo self-reaction, leading to a complex mixture that is difficult to separate.[11]
Troubleshooting Steps:
-
Strict Adherence to Protocol: Carefully control the temperature and the rate of reagent addition to minimize the decomposition of the diazonium salt into benzyne.[11]
-
Consider Alternative Routes: If benzyne formation is a persistent and significant problem, alternative synthetic routes that do not involve the diazotization of anthranilic acid, such as the oxidation of 2-fluorotoluene, should be considered.[11]
Method 2: Oxidation of Fluorotoluene
This method involves the oxidation of the methyl group on a fluorotoluene isomer to a carboxylic acid.[2]
Frequently Asked Questions (FAQs)
Q1: My oxidation of fluorotoluene is incomplete, leaving unreacted starting material or intermediate products like fluoro-benzaldehyde. How can I drive the reaction to completion?
A1: Incomplete oxidation is a common challenge where the reaction stalls at the intermediate alcohol or aldehyde stage.[11]
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Ensure you are using a sufficiently strong oxidizing agent. Potassium permanganate (KMnO₄) and chromic acid are commonly used for this transformation.[11][12]
-
Sufficient Stoichiometry: Use a sufficient stoichiometric amount of the oxidizing agent to fully convert the methyl group to a carboxylic acid.[11]
-
Reaction Time and Temperature: Increasing the reaction time or temperature can help push the reaction to completion.[11] For example, one procedure involves stirring with KMnO₄ at 90°C for 3 hours.[12] However, be cautious of over-oxidation.[11]
Q2: I'm concerned about over-oxidation and cleaving the aromatic ring. What are the signs and how can it be avoided?
A2: Over-oxidation occurs under harsh conditions and can break open the aromatic ring, forming aliphatic acids and CO₂, which drastically reduces the yield.[11]
Troubleshooting Steps:
-
Milder Conditions: Use less harsh oxidizing agents or milder reaction conditions if possible.[11]
-
Careful Temperature Control: Avoid excessive heat, as this promotes over-oxidation.[11]
-
Control Stoichiometry: Using a slight excess of the fluorotoluene relative to the oxidizing agent can sometimes help prevent over-oxidation of the desired product.[11]
Method 3: Grignard Reaction & Carboxylation
This route involves forming a Grignard reagent from a fluoro-aryl halide, which is then reacted with carbon dioxide.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty initiating the Grignard reaction with my fluoro-bromobenzene. What's the issue?
A1: Grignard reactions are notoriously sensitive to moisture, and the strong carbon-fluorine bond can make the initial formation challenging.[11]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents (like diethyl ether or THF) must be used. Any trace of water will quench the Grignard reagent.[11]
-
Magnesium Activation: The magnesium turnings must be fresh and reactive.[11] Activating the surface with a small crystal of iodine or by physically crushing the turnings can help initiate the reaction.[11]
Q2: My final product is contaminated with a significant amount of biphenyl impurity. Where is this coming from?
A2: Biphenyls are a known side product in Grignard syntheses, arising from the coupling of the Grignard reagent with unreacted aryl halide.[11]
Troubleshooting Steps:
-
Slow Reagent Addition: Add the solution of the fluoro-aryl halide dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the coupling side reaction.[11]
-
Temperature Control: Higher temperatures can promote biphenyl formation. Maintaining a gentle reflux is usually sufficient.[11]
III. Data & Protocols
Data Presentation
The following table summarizes typical yields for various synthetic routes to fluorobenzoic acid, which can serve as a benchmark for your experiments.
| Synthesis Method | Isomer | Starting Material | Typical Yield | Key Impurities | Reference |
| Diazotization / Schiemann | 4-Fluoro | Ethyl p-aminobenzoate | 84-89% | Phenolic byproducts, Tars | [9] |
| Oxidation | 4-Bromo-2-fluoro | 1-bromo-2-fluoro-4-methylbenzene | 73% | Unreacted starting material | [12] |
| Oxidation | 4-Bromo-2-fluoro | 4-bromo-2-fluorobenzaldehyde | 82% | Unreacted starting material | [12] |
| Nitrile Hydrolysis | 2-Fluoro | 2-Fluorobenzonitrile | >95% | Unreacted nitrile | [11] |
| Grignard Reaction | 2-Fluoro | 2-Fluoro-bromobenzene | ~70-85% | Biphenyls, Ketones | [11] |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Nitrile Hydrolysis
This method is often preferred due to its high yield and purity with fewer problematic side reactions.[11]
Materials:
-
2-Fluorobenzonitrile
-
Concentrated Sulfuric Acid
-
Water
-
Sodium Hydroxide solution (for workup)
-
Hydrochloric Acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-fluorobenzonitrile.
-
Acid Addition: In an ice bath, slowly and carefully add an aqueous solution of sulfuric acid to the flask to control the initial exothermic reaction.
-
Reflux: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the disappearance of the starting material by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Extraction (Base): Basify the solution with sodium hydroxide. The 2-fluorobenzoic acid will deprotonate and dissolve in the aqueous layer. Wash the aqueous layer with an organic solvent to remove any unreacted nitrile or non-acidic impurities.
-
Precipitation: Re-acidify the aqueous layer with hydrochloric acid until the 2-fluorobenzoic acid precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[11]
Protocol 2: Purification by Recrystallization
This protocol is effective for removing many common impurities, especially colored ones if charcoal is used.[3]
Materials:
-
Crude Fluorobenzoic Acid
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude fluorobenzoic acid in a minimal amount of hot ethanol.
-
Saturation: While the solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point).
-
Clarification: Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a pre-heated funnel to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of an ice-cold ethanol/water mixture and dry them in a vacuum oven.[3]
IV. Visual Troubleshooting Guides
Diagrams
Caption: General troubleshooting workflow for low yield issues.
Caption: Decision tree for identifying impurity sources.
Caption: Schiemann reaction pathway and common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. scirp.org [scirp.org]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing the Synthesis of 2-Acetamido-5-fluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Acetamido-5-fluorobenzoic acid. Our focus is on optimizing reaction temperatures to maximize yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general synthetic strategy for this compound, and which steps are most sensitive to temperature?
A: The most common and industrially applicable synthesis is a multi-step process that begins with 4-fluoroaniline. The overall strategy involves first synthesizing the intermediate, 2-amino-5-fluorobenzoic acid, which is then acetylated to yield the final product. The most temperature-critical stages are the cyclization and oxidation steps in the formation of the 2-amino-5-fluorobenzoic acid intermediate.
Caption: General workflow for the synthesis of this compound.
Q2: My yield is consistently low during the synthesis of the 2-amino-5-fluorobenzoic acid intermediate. How can I troubleshoot this?
A: Low yield in this multi-step synthesis often points to suboptimal temperature control during the cyclization or oxidation steps. Re-examine your temperature logs for these critical reactions. Impurities in starting materials or incomplete reactions are other common causes.
Caption: Troubleshooting logic for low product yield.
Q3: What happens if the temperature deviates from the 85-90°C range during the cyclization to 5-fluoro-1H-indole-2,3-dione?
A: This step is critical for forming the indole-dione intermediate.
-
Temperature too low (<80°C): The reaction rate will be significantly slower, leading to an incomplete reaction and a lower yield of the desired intermediate. Unreacted starting material will contaminate the product.
-
Temperature too high (>95°C): In the presence of concentrated sulfuric acid, higher temperatures can lead to the formation of sulfonated byproducts and other degradation products, resulting in a complex, difficult-to-purify mixture and reduced yield.[1]
Q4: What is the impact of temperature on the final acetylation step?
A: The conversion of 2-amino-5-fluorobenzoic acid to this compound using an acetylating agent like acetic anhydride is typically an exothermic reaction that proceeds efficiently at room temperature or with gentle warming.
-
Optimal Temperature (Room Temperature to 40°C): Provides a clean, high-yield conversion to the desired mono-acetylated product.
-
Temperature too high (>60°C): Can lead to side reactions, including the potential for di-acetylation (acetylation of both the amino group and the carboxylic acid to form a mixed anhydride) or degradation of the product, which complicates purification and reduces the overall yield.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for 2-Amino-5-fluorobenzoic Acid Synthesis This data is based on an established, high-yield industrial method.[1]
| Step | Key Reagents | Optimal Temperature (°C) | Reaction Time | Reported Yield (%) |
| 1. Condensation | 4-fluoroaniline, chloral hydrate, hydroxylamine HCl | 95 (Reflux) | 2-3 hours | 67.0 - 69.3 |
| 2. Cyclization | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, conc. H₂SO₄ | 85 - 90 | 20 minutes | 89.9 |
| 3. Oxidation | 5-fluoro-1H-indole-2,3-dione, H₂O₂, NaOH | 80 - 90 | ~1 hour | 69.8 |
Table 2: Illustrative Data for Temperature Optimization of the Final Acetylation Step The following is representative data to illustrate the effect of temperature on the acetylation of 2-amino-5-fluorobenzoic acid.
| Experiment ID | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| AC-1 | 25 (Room Temp) | 2 | 94 | >99 |
| AC-2 | 40 | 1 | 96 | >99 |
| AC-3 | 60 | 1 | 91 | 95 (byproducts observed) |
| AC-4 | 80 | 1 | 82 | 88 (significant degradation) |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic Acid This protocol is adapted from patent CN1477097A, a common method for this synthesis.[1]
Step A: N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
-
Prepare a solution by dissolving chloral hydrate (18.2g) in 400mL of water in a 1000mL three-necked flask.
-
In a separate flask, dissolve 4-fluoroaniline (11.1g) and hydroxylamine hydrochloride (22.3g) in 160mL of water. Add 9mL of concentrated hydrochloric acid.
-
Heat the chloral hydrate solution in an oil bath. Add the 4-fluoroaniline solution. A white precipitate will form immediately.
-
Raise the temperature to reflux (~95°C) and maintain for 2 hours.
-
Filter the hot mixture under reduced pressure. The resulting solid is N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
Step B: 5-Fluoro-1H-indole-2,3-dione
-
To a 250mL three-necked flask, add 95mL of 98% concentrated sulfuric acid.
-
Heat the acid to 60°C ± 10°C.
-
Slowly add the dried product from Step A (22.2g).
-
Increase the temperature to 85-90°C and hold for 20 minutes.
-
Pour the hot reaction solution into crushed ice. An orange-red solid will precipitate.
-
Filter and dry the solid to obtain 5-fluoro-1H-indole-2,3-dione.
Step C: 2-Amino-5-fluorobenzoic Acid
-
In a 500mL flask, dissolve the product from Step B (18.1g) in 220mL of 20% sodium hydroxide solution.
-
Add 30% hydrogen peroxide (30mL) dropwise to the solution.
-
Heat the reaction mixture to 80-90°C .
-
After the reaction is complete, cool the solution in an ice-water bath.
-
Adjust the pH to 4-5 by adding hydrochloric acid dropwise to precipitate the product.
-
Filter, recrystallize the filter cake with xylene, and dry to obtain 2-amino-5-fluorobenzoic acid.
Protocol 2: Acetylation to this compound
-
In a 250mL flask, suspend 2-amino-5-fluorobenzoic acid (10.0g, 1 eq.) in 100mL of glacial acetic acid.
-
While stirring, slowly add acetic anhydride (1.1 eq.) to the suspension at room temperature (20-25°C). A slight exotherm may be observed.
-
If the reaction does not proceed readily, gently warm the mixture to 40°C for 1 hour to ensure complete conversion.
-
Monitor the reaction by TLC or LCMS to confirm the disappearance of the starting material.
-
Once complete, cool the reaction mixture in an ice bath.
-
Slowly add 100mL of cold water to precipitate the product and quench any remaining acetic anhydride.
-
Stir the resulting slurry for 30 minutes in the ice bath.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
References
Technical Support Center: Purification of 2-Acetamido-5-fluorobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Acetamido-5-fluorobenzoic acid (N-Acetyl-5-fluoroanthranilic acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities typically originate from the acetylation of 2-Amino-5-fluorobenzoic acid. The most common impurities include:
-
Unreacted Starting Material: Residual 2-Amino-5-fluorobenzoic acid from an incomplete reaction.
-
Reagent Byproducts: Acetic acid is a common byproduct if acetic anhydride is used as the acetylating agent.
-
Isomeric Impurities: Positional isomers, such as 3-fluoro or 4-fluoro analogues, may be present from the synthesis of the parent aminobenzoic acid.[1][2] Separating these can be challenging due to similar physical properties.
-
Colored Byproducts: Tar-like substances or other colored impurities can form during synthesis, leading to a discolored final product.[1]
Q2: My final product has a yellow or brownish tint. How can I decolorize it?
A2: Discoloration is usually due to minor organic impurities or byproducts formed during the reaction.[1] Two effective methods for color removal are:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[1][3]
-
Sublimation: For thermally stable compounds, vacuum sublimation can be a highly effective method to separate the desired product from non-volatile colored impurities.[3]
Q3: What is the best general-purpose method for purifying this compound?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. It is excellent for removing small amounts of impurities. The key is selecting an appropriate solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Q4: I am having difficulty crystallizing my product. What could be the issue?
A4: Crystallization problems can arise from several factors:
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Incorrect Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent. A solvent screen with small amounts of product is recommended.
-
Excess Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling. Try evaporating some solvent to increase the concentration.[1]
-
"Oiling Out": The compound may separate as an oil instead of crystals if the solution is too concentrated or cooled too quickly. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[1]
-
High Impurity Level: A large amount of impurity can inhibit crystal formation. An initial purification step like an acid-base extraction or column chromatography might be necessary.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solutions |
| Low Purity After Recrystallization | - Improper solvent choice.- Co-crystallization of impurities (e.g., isomers).- Incomplete removal of mother liquor. | - Perform a second recrystallization with a different solvent system.- For persistent isomeric impurities, consider preparative column chromatography.[3]- Ensure crystals are thoroughly washed with a small amount of ice-cold solvent and dried completely. |
| Product Separates as an Oil ("Oiling Out") | - Solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the impure product.- Solution is too concentrated. | - Re-heat the solution until it is homogenous.- Add a small amount of additional solvent to reduce saturation.- Allow the flask to cool slowly (e.g., in an insulated container or by leaving it on the benchtop).[1] |
| Poor Recovery of Product | - Too much solvent was used for recrystallization.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Reduce the initial volume of solvent used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtering to maximize precipitation.- Use a pre-heated funnel and filter flask for hot filtration to prevent the product from crashing out.[1] |
| Persistent Discoloration | - Activated charcoal treatment was insufficient.- Impurities are not adsorbed by charcoal. | - Repeat the recrystallization with a fresh batch of activated charcoal.- Ensure the solution is boiled briefly with the charcoal to allow for sufficient contact time.[1]- If color persists, column chromatography or sublimation may be required.[3] |
Data Presentation: Purity Analysis Methods
Accurate purity assessment is critical. Different analytical methods provide different insights into the purity of your compound. The choice of technique depends on the nature of the expected impurities.
| Analytical Method | Principle | Information Obtained | Key Advantages & Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Provides quantitative purity (% area) and allows for the detection and quantification of individual non-volatile impurities. | Advantages: High resolution, sensitivity, and specificity for impurity profiling.Limitations: Requires a reference standard for absolute quantification.[4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and partitioning in a gaseous mobile phase, with detection by mass spectrometry. | Identifies and quantifies volatile impurities and byproducts. | Advantages: Excellent for identifying unknown volatile compounds.Limitations: Often requires derivatization for acidic compounds like benzoic acids to increase volatility.[3] |
| Nuclear Magnetic Resonance (qNMR) | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei. | Provides an absolute purity value against a certified internal standard without needing a reference standard of the analyte itself. | Advantages: Highly accurate and does not require an identical reference standard.Limitations: Requires a high-field NMR and a suitable internal standard. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This is a common and effective method for purifying moderately polar organic acids.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Water Addition: While the ethanol solution is hot, slowly add hot deionized water dropwise with swirling until the solution becomes slightly and persistently cloudy (this is the saturation point).
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight of your compound) and boil the solution for 2-5 minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of the final product.[4][5]
-
Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 30% B to 100% B (linear gradient)
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm or 275 nm.[5]
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the purified product in 1 mL of the mobile phase (initial conditions). Filter through a 0.45 µm syringe filter before injection.[3]
Visualizations
Experimental Workflow for Purification and Analysis
The following diagram illustrates the general workflow from a crude product to a purified and characterized compound.
Caption: General experimental workflow for the purification and analysis of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purification issues.
Caption: A decision tree for troubleshooting common issues in purification experiments.
References
Technical Support Center: Crystallization of 2-Acetamido-5-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 2-Acetamido-5-fluorobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to assist in obtaining high-quality crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the crystallization of this compound?
A1: Researchers may encounter several challenges, including but not limited to:
-
Poor Crystal Quality: Formation of small, needle-like, or agglomerated crystals.
-
"Oiling Out": The compound separates as a liquid phase instead of solid crystals.
-
Polymorphism: The existence of different crystal forms with varying physical properties.
-
Impurities: Co-crystallization of impurities, leading to poor product purity.
-
Low Yield: Significant loss of material during the crystallization process.
Q2: How do I choose a suitable solvent for the crystallization of this compound?
A2: An ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. A solvent screen is the recommended first step. Solvents to consider include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone). A binary solvent system (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is not) can also be effective for controlling crystal growth.
Q3: My this compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" typically occurs when the solution is too concentrated or cooled too rapidly. To resolve this, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the concentration.
-
Allow the solution to cool at a much slower rate. Using an insulated container can help moderate the cooling process.
Q4: How can I control the crystal habit (shape and size) of this compound?
A4: Crystal habit is influenced by several factors, including the solvent, cooling rate, and agitation.[1][2][3][4]
-
Solvent: Different solvents can interact with specific crystal faces, promoting or inhibiting growth in certain directions.[1][2][3][4]
-
Cooling Rate: Slower cooling generally leads to larger and more well-defined crystals.
-
Agitation: Stirring can affect nucleation and crystal growth.[5] Low stirring rates may lead to aggregation, while high rates can cause fragmentation.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Purity of Final Product | Incomplete reaction during synthesis. | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Adjust reaction time and temperature as necessary. |
| Inefficient purification. | - Optimize the recrystallization solvent system.- Consider a secondary purification step like column chromatography. | |
| Discolored Product (Yellowish/Brownish Tint) | Presence of trace impurities from the synthesis. | - Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[6]- Recrystallization: Perform a second recrystallization to improve purity. |
| Poor Crystal Formation (Fine Needles, Aggregates) | Rapid cooling. | - Decrease the cooling rate. Allow the solution to cool to room temperature naturally before placing it in a cold bath. |
| High supersaturation. | - Use a slightly larger volume of solvent to reduce the initial concentration. | |
| Inappropriate solvent. | - Conduct a thorough solvent screen to identify a solvent that promotes the desired crystal habit. | |
| Low Crystallization Yield | The compound is significantly soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Reduce the amount of solvent used to dissolve the crude product. |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and flask for hot filtration. |
Data Presentation
Table 1: Illustrative Solubility Data for this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (Ethanol b.p.) (mg/mL) |
| Ethanol | 15 | 180 |
| Isopropanol | 10 | 150 |
| Ethyl Acetate | 25 | 220 |
| Acetone | 40 | 300 |
| Water | < 1 | 5 |
| Toluene | 2 | 30 |
Note: This data is illustrative and should be experimentally determined for precise applications.
Table 2: Potential Impurities and their Origin
| Impurity | Potential Source | Impact on Crystallization |
| 2-Amino-5-fluorobenzoic acid | Incomplete acetylation of the starting material. | Can alter crystal habit and reduce purity. |
| Acetic Anhydride/Acetyl Chloride | Excess reagent from the acetylation step. | Can introduce acidic impurities affecting pH and solubility. |
| Isomeric Acetamidobenzoic Acids | Impurities in the starting 2-amino-5-fluorobenzoic acid. | May co-crystallize, making purification difficult. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Place approximately 20 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good crystallization solvent will not fully dissolve the compound at this stage.
-
For solvents where the compound is not fully soluble, gently heat the test tube in a water bath to the solvent's boiling point.
-
If the compound dissolves completely upon heating, it is a potential candidate for cooling crystallization.
-
Allow the hot solutions to cool slowly to room temperature, followed by cooling in an ice bath.
-
Observe the quantity and quality of the crystals formed.
Protocol 2: Cooling Crystallization
-
In a suitable flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent identified from the solvent screen.
-
If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Perform a hot filtration using a pre-heated funnel to remove the activated carbon and any insoluble impurities.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: A workflow for troubleshooting common crystallization issues.
Caption: Logical workflow for selecting an appropriate crystallization solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
preventing byproduct formation in the acylation of 2-amino-5-fluorobenzoic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent byproduct formation during the acylation of 2-amino-5-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the acylation of 2-amino-5-fluorobenzoic acid?
A1: The primary byproducts stem from the two reactive sites on the molecule: the amino group (-NH₂) and the carboxylic acid group (-COOH). The most common byproducts are the O-acylated product (a mixed anhydride), the di-acylated product (acylation on both the nitrogen and the carboxylic oxygen), and unreacted starting material.
Q2: Why is N-acylation generally favored over O-acylation?
A2: N-acylation is typically favored because the amino group is more nucleophilic than the carboxylic acid.[1][2] Under neutral or slightly basic conditions, the lone pair of electrons on the nitrogen is more available to attack the electrophilic acylating agent.
Q3: Can O-acylation ever be the major product?
A3: Yes, O-acylation can become significant or even the major pathway under acidic conditions.[3] Strong acids protonate the more basic amino group, rendering it non-nucleophilic. This leaves the less reactive carboxylic acid group to react with the acylating agent.[3]
Q4: What is the role of a base, like pyridine, in this reaction?
A4: A base such as pyridine serves two main purposes. First, it acts as a catalyst by activating the acylating agent (e.g., forming a more reactive acylpyridinium ion from an acyl halide or anhydride). Second, it neutralizes the acid byproduct generated during the reaction (e.g., HCl or acetic acid), preventing the protonation of the amino group and shifting the equilibrium towards the products.[4]
Q5: How does the choice of acylating agent affect byproduct formation?
A5: Highly reactive acylating agents, such as acyl chlorides, react quickly and can lead to less selectivity and a higher likelihood of di-acylation if not controlled properly. Acid anhydrides, like acetic anhydride, are generally less reactive and can offer better control over selective N-acylation.[2]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired N-acylated product | 1. Incomplete reaction. 2. Protonation of the amine by acidic byproducts. 3. Sub-optimal reaction temperature.[5] 4. Moisture deactivating the acylating agent. | 1. Increase reaction time and monitor via TLC. 2. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge acid.[4] 3. Optimize temperature; gentle heating may be required. 4. Ensure all reagents and glassware are anhydrous.[5] |
| Significant amount of O-acylated byproduct detected | 1. Reaction conditions are too acidic. 2. Use of a strong acid catalyst. | 1. Perform the reaction under neutral or basic conditions. Add a suitable base like pyridine.[3] 2. Avoid strong acid catalysts if selective N-acylation is desired. |
| Formation of di-acylated byproduct | 1. Excess acylating agent. 2. Highly reactive acylating agent. 3. Elevated reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. 2. Consider using a less reactive acylating agent (e.g., an anhydride instead of a chloride). 3. Control the reaction temperature (e.g., start at 0°C) and monitor closely to stop the reaction upon consumption of the starting material. |
| Starting material remains unreacted | 1. Insufficiently reactive acylating agent. 2. Low reaction temperature. 3. Deactivated acylating agent due to moisture. | 1. Use a more reactive acylating agent or add a catalyst (e.g., a catalytic amount of DMAP). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use freshly opened or distilled reagents and ensure anhydrous conditions.[5] |
Data Summary
The following table summarizes typical reaction conditions for achieving selective N-acylation of aminobenzoic acids, based on protocols for analogous substrates.
| Substrate | Acylating Agent | Solvent/Base | Temperature (°C) | Time (h) | Typical Yield of N-acyl product |
| 2-Aminobenzoic acid[6] | Acetic Anhydride | Acetic Anhydride (neat) | Reflux | 0.25 | >85% |
| 4-Amino-3-bromobenzoic acid[4] | Acetic Anhydride | Pyridine | 0 to RT | 2-4 | High (not quantified) |
| p-Aminobenzoic acid[7] | Acetic Anhydride | Aqueous HCl / NaOAc | RT | Not specified | High (not quantified) |
| 4-aminophenol[2] | Acetic Anhydride | - | Mild conditions | Short | High (not quantified) |
Key Experimental Protocol: N-acetylation of 2-Amino-5-fluorobenzoic Acid
This protocol is adapted from a standard procedure for the acetylation of anthranilic acid, a close structural analog.[6]
Materials:
-
2-amino-5-fluorobenzoic acid
-
Acetic anhydride
-
Deionized water
-
25 mL Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
In a 25 mL Erlenmeyer flask, combine 1.0 g of 2-amino-5-fluorobenzoic acid with 3-4 mL of acetic anhydride.
-
Gently warm the mixture on a hot plate until the solid dissolves completely.
-
Continue heating the solution at a gentle boil for approximately 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Carefully add 2 mL of water to the mixture to quench the excess acetic anhydride.
-
Heat the mixture to boiling once more to ensure all the acetylated product is dissolved.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Do not use an ice bath for initial cooling.
-
Once cooled, the product can be further crystallized by placing it in an ice bath.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold water.
-
Dry the purified N-acetyl-2-amino-5-fluorobenzoic acid.
Visualizations
Reaction Pathway for Acylation of 2-Amino-5-fluorobenzoic Acid
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. webassign.net [webassign.net]
- 7. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Acetamido-5-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Acetamido-5-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis, from starting material selection to final product purification.
Question: What are the common synthetic routes to this compound and their potential scale-up issues?
Answer: The most prevalent synthetic route involves the acetylation of 2-amino-5-fluorobenzoic acid. The primary challenges in scaling up this synthesis lie in the preparation of the 2-amino-5-fluorobenzoic acid precursor. Key industrial methods for the precursor often start from 4-fluoroaniline. One common route involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage.[1][2] While this method uses readily available and inexpensive raw materials, careful control of reaction conditions during the cyclization and oxidation steps is crucial to avoid by-product formation and ensure safety.[1]
Another route starting from 3-fluorobenzoic acid ester involves nitration and subsequent reduction.[1] A significant scale-up challenge with this method is the formation of the 3-fluoro-2-nitrobenzoic acid ester isomer during nitration, which is difficult to separate from the desired 5-fluoro-2-nitrobenzoic acid ester.[1] Furthermore, the subsequent reduction step often requires high-pressure hydrogenation, which poses significant equipment and safety challenges on an industrial scale.[1][3]
Question: We are observing low yields during the acetylation of 2-amino-5-fluorobenzoic acid. What are the potential causes and solutions?
Answer: Low yields in the acetylation step can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially at a larger scale.
-
Suboptimal Acetylating Agent Ratio: An insufficient amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride) will lead to incomplete conversion. While a slight excess is often used to drive the reaction, a large excess can lead to by-product formation and complicate purification. The molar ratio of the amine to the acetylating agent should be carefully optimized. A common ratio is 1:1.0-1.5.[4]
-
Base Selection and Amount: When using acetyl chloride, a base is required to neutralize the HCl by-product. The choice of base (e.g., potassium carbonate) and its stoichiometry are critical. Inadequate neutralization can protonate the starting amine, rendering it unreactive.
-
Hydrolysis of Acetylating Agent: Acetic anhydride and acetyl chloride are sensitive to moisture. Ensure all reagents and solvents are dry and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the acetylating agent.
-
Product Precipitation Issues: The product, this compound, may precipitate out of the reaction mixture. This can sometimes coat the unreacted starting material, preventing further reaction. The choice of solvent and reaction concentration is important to manage solubility.
Question: We are facing difficulties in purifying this compound at a larger scale. What purification strategies are recommended?
Answer: Purification on a large scale requires methods that are both effective and scalable. Common issues include the removal of unreacted starting materials and by-products from the acetylation reaction.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. For the precursor, 2-amino-5-fluorobenzoic acid, recrystallization from xylene has been suggested.[1] For the final acetylated product, a suitable solvent system needs to be determined based on solubility and impurity profiles.
-
Washing: Washing the crude product with appropriate solvents can remove specific impurities. For instance, washing with water can remove water-soluble salts and by-products. An alkaline wash can remove unreacted acidic starting material, though care must be taken as the product itself is an acid.
-
Control of By-products: The most effective purification strategy is to minimize the formation of impurities in the first place. Careful control of reaction temperature, stoichiometry, and reaction time can significantly reduce the purification burden.
Question: What are the key safety considerations when scaling up the synthesis of this compound?
Answer: Scaling up any chemical synthesis introduces new safety challenges. For this specific synthesis, consider the following:
-
Handling of Raw Materials: 4-fluoroaniline is toxic and can be absorbed through the skin and respiratory tract.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, is essential.[6][7] Ensure adequate ventilation and work in a well-ventilated area.[7]
-
Exothermic Reactions: Acetylation reactions are often exothermic. On a large scale, the heat generated can be significant and must be managed effectively to prevent runaway reactions. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.
-
Use of Corrosive Reagents: Reagents like acetyl chloride and concentrated sulfuric acid (used in some precursor synthesis routes) are corrosive.[1] Use appropriate materials of construction for reactors and handling equipment.
-
Dust Explosion Hazard: The final product and intermediates are often fine powders. When handling large quantities, be aware of the potential for dust explosions and take appropriate precautions, such as grounding equipment and avoiding ignition sources.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Data Presentation
Table 1: Comparison of Reported Yields for 2-Amino-5-fluorobenzoic Acid Synthesis
| Starting Material | Key Reagents | Reported Yield | Scale | Reference |
| 4-fluoroaniline | Chloral hydrate, Hydroxylamine hydrochloride, H₂SO₄, H₂O₂ | 66.9% - 72.8% | Lab Scale | [1] |
| 3-fluorobenzoic acid ester | Conc. HNO₃, Pt/S catalyst, H₂ | Not specified | Lab Scale | [1][3] |
| 2-methyl-4-fluoronitrobenzene | Raney nickel, H₂, KMnO₄ | Not specified | Lab Scale | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic Acid from 4-Fluoroaniline (Lab Scale)
This protocol is based on a patented method and is provided for informational purposes.[1][2] Scale-up should be conducted with appropriate process safety reviews.
-
Condensation: A solution of 4-fluoroaniline, hydroxylamine hydrochloride, and concentrated hydrochloric acid in water is prepared.[2] Separately, a solution of chloral hydrate in water is made.[2] The 4-fluoroaniline solution is added to the chloral hydrate solution containing anhydrous sodium sulfate.[2] The mixture is heated to reflux for 2 hours.[3] The resulting precipitate, N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, is collected by filtration.[1]
-
Cyclization: The dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is added to concentrated sulfuric acid at 60°C ± 10°C. The mixture is heated to 85-90°C for 20 minutes.[1] The reaction mixture is then poured into crushed ice, and the precipitated 5-fluoro-1H-indole-2,3-dione is collected by filtration.[1]
-
Oxidation: The 5-fluoro-1H-indole-2,3-dione is added to a solution of sodium hydroxide or potassium hydroxide (15-25 wt%).[1] Hydrogen peroxide is added dropwise while maintaining the temperature between 80-90°C.[1] After the reaction is complete, the solution is cooled and acidified to precipitate the crude 2-amino-5-fluorobenzoic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as xylene.[1]
Protocol 2: Acetylation of 2-Amino-5-fluorobenzoic Acid (General Procedure)
This is a general procedure and requires optimization for specific scales and equipment.
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge 2-amino-5-fluorobenzoic acid and a suitable solvent (e.g., glacial acetic acid or an inert solvent like ethyl acetate).
-
Reagent Addition: Slowly add acetic anhydride (or acetyl chloride) to the stirred mixture. If using acetyl chloride, a base such as potassium carbonate should be added to the initial mixture. The addition should be done at a rate that allows for effective temperature control.
-
Reaction: Stir the mixture at a predetermined temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or HPLC).
-
Workup: Once the reaction is complete, the product can be isolated by cooling the reaction mixture and filtering the precipitated solid. The crude product should then be washed with a suitable solvent (e.g., cold water or a non-polar solvent) to remove impurities.
-
Drying: The purified this compound is dried under vacuum at an appropriate temperature.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low acetylation yield.
References
- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. Preparation method of 2-amino-5-fluorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Monitoring 2-Acetamido-5-fluorobenzoic Acid Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetamido-5-fluorobenzoic acid. The following sections offer detailed analytical methods, troubleshooting advice, and experimental workflows to ensure accurate monitoring of your reaction progress.
Frequently Asked Questions (FAQs)
Q1: Which analytical methods are most suitable for monitoring the reaction progress of this compound?
A1: The most common and effective methods for monitoring the reaction progress of this compound are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for kinetic studies and structural confirmation.
Q2: How can I prepare my samples for HPLC analysis?
A2: To prepare a sample for HPLC analysis, accurately weigh a small amount of the reaction mixture and dissolve it in a suitable solvent, such as a mixture of your mobile phase components. The solution should then be filtered through a 0.45 µm syringe filter into an HPLC vial before injection to prevent particulates from damaging the column.[1]
Q3: What are the typical starting conditions for developing an HPLC method for this compound?
A3: A good starting point for an HPLC method would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing 0.1% formic acid.[1][2] The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and consistent retention times.[1] UV detection at approximately 230 nm or 275 nm is generally suitable for this compound.[1]
Q4: Can I use TLC for quantitative analysis?
A4: While TLC is primarily a qualitative technique for monitoring the presence of starting materials, products, and byproducts, it can be used for semi-quantitative analysis by comparing the spot intensities. For more accurate quantitative results, HPLC is the recommended method.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Reaction Monitoring
This protocol provides a general method for monitoring the reaction progress of this compound using reversed-phase HPLC.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable ratio of A and B, then increase the percentage of B over 15-20 minutes to elute all components. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 230 nm or 275 nm[1] |
| Injection Volume | 10 µL[3] |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with the mobile phase to a concentration within the range of your calibration standards. Filter the sample through a 0.45 µm syringe filter.[1]
-
Analysis: Inject the standards and samples into the HPLC system.
-
Data Analysis: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standard solutions to determine the concentration of this compound in your reaction samples over time.
Thin-Layer Chromatography (TLC) Method for Reaction Monitoring
This protocol describes a general procedure for monitoring the reaction using TLC.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Suitable mobile phase (e.g., a mixture of ethyl acetate and n-hexane)
-
UV lamp for visualization
Procedure:
-
Spotting: On a TLC plate, spot the starting material, the co-reactant, and the reaction mixture at different time points.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp.
-
Analysis: Monitor the disappearance of the starting material spots and the appearance of the product spot over time. The relative positions (Rf values) of the spots will indicate the progress of the reaction.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Interaction with active silanols on the column. 2. Wrong mobile phase pH. 3. Partially blocked column frit.[4] | 1. Use a high-purity silica column or add a competing base to the mobile phase. 2. Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the analyte (pKa of 2-fluorobenzoic acid is 3.27).[1] 3. Reverse flush the column or replace the frit. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.[5] | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system, especially around pump seals and fittings.[6] |
| Broad Peaks | 1. Column overload. 2. Sample solvent incompatible with the mobile phase. 3. Extra-column volume. | 1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase whenever possible.[4] 3. Use shorter, narrower tubing between the injector, column, and detector. |
| No Peaks or Very Small Peaks | 1. Detector lamp is off or failing. 2. No sample injected. 3. Incorrect detector wavelength. | 1. Check the detector lamp status and replace if necessary. 2. Verify autosampler operation and ensure there is sufficient sample in the vial. 3. Ensure the detector is set to a wavelength where the analyte has strong absorbance (e.g., ~230 nm or ~275 nm for fluorobenzoic acids).[1] |
TLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaky | 1. Sample is too concentrated. 2. The chosen mobile phase is not optimal. | 1. Dilute the sample before spotting. 2. Adjust the polarity of the mobile phase. |
| Rf values are too high or too low | 1. The mobile phase is too polar or not polar enough. | 1. If Rf is too high, decrease the polarity of the mobile phase. If Rf is too low, increase the polarity. |
| Spots are not separating | 1. The mobile phase does not have the correct selectivity for the compounds. | 1. Try a different solvent system with different functional groups (e.g., add a small amount of acetic acid or triethylamine to the mobile phase). |
Visual Workflows
References
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-Acetamido-5-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 2-Acetamido-5-fluorobenzoic acid is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential process-related impurities and degradation products. This guide provides a comparative overview of potential HPLC methods for the purity analysis of this compound, supported by detailed experimental protocols and illustrative data.
Understanding the Analyte: this compound
This compound is a fluorinated aromatic carboxylic acid. Its chemical structure, containing both acidic (carboxylic acid) and neutral (acetamide) functionalities, along with the aromatic ring, dictates its chromatographic behavior. A reversed-phase HPLC approach is typically the most effective for such molecules.
Potential Impurities
While specific impurity profiles depend on the synthetic route, potential impurities for the analogous compound 2-Fluorobenzoic acid, which can be extrapolated, may include:
-
Unreacted Starting Materials: Such as the corresponding anthranilic acid derivative.
-
Isomeric Impurities: Positional isomers that may form during synthesis.
-
Byproducts: Resulting from side reactions, such as azo compounds if a diazotization step is involved.[1]
-
Degradation Products: Arising from instability under certain conditions.
A robust HPLC method should be able to resolve the main peak from these and other potential impurities.
Comparison of Proposed HPLC Methods
Based on the analysis of similar aromatic acids, two primary reversed-phase HPLC methods are proposed as starting points for the analysis of this compound.[2][3][4] Method 1 employs an isocratic elution, which is simpler and often faster, while Method 2 utilizes a gradient elution for potentially better resolution of a wider range of impurities.
Table 1: Comparison of Proposed HPLC Method Parameters
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (e.g., 60% A : 40% B) | Gradient |
| Gradient Program | N/A | 0-2 min: 95% A, 2-15 min: to 20% A, 15-18 min: to 95% A, 18-25 min: 95% A |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection (UV) | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
Table 2: Illustrative Performance Comparison
| Performance Metric | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Run Time | ~10 minutes | ~25 minutes |
| Resolution (Main Peak vs. Key Impurity) | Adequate (R > 2.0) | Excellent (R > 3.5) |
| Peak Tailing Factor (Main Peak) | < 1.2 | < 1.1 |
| Throughput | High | Moderate |
| Complexity | Low | Moderate |
| Suitability | Routine QC, known impurity profile | Method development, complex samples |
Experimental Protocols
Below is a detailed protocol for the proposed Gradient Elution HPLC method (Method 2), which is generally more robust for purity analysis where unknown impurities may be present.
Detailed Protocol: Method 2 - Gradient Elution
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Reference standard of this compound.
2. Preparation of Solutions:
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Diluent: A mixture of Mobile Phase A and B in a 50:50 ratio is a suitable diluent.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution appropriately with the diluent to achieve a concentration within the desired calibration range.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, and dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
Set the column temperature to 35 °C.
-
Equilibrate the column with the initial mobile phase composition (95% A : 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detection wavelength to 254 nm.
-
Program the gradient as outlined in Table 1.
4. Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the working standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time precision, peak area repeatability).
-
Inject the sample solution.
-
Inject a standard solution at the end of the sequence to confirm system stability.
5. Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the percentage purity of the sample using the area normalization method or against the reference standard.
-
For area normalization: % Purity = (Area of main peak / Total area of all peaks) x 100.
Workflow and Visualization
A systematic workflow is crucial for accurate and reproducible HPLC purity analysis.
Caption: A typical workflow for the HPLC purity analysis of a pharmaceutical compound.
Alternative Analytical Techniques
While HPLC is the most common technique, other methods can provide complementary information for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. Derivatization of the acidic analyte is often necessary to increase its volatility.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[2]
Conclusion
The selection of an appropriate HPLC method for the purity analysis of this compound depends on the specific requirements of the analysis. An isocratic method may be suitable for routine quality control where the impurity profile is well-established. However, a gradient elution method offers greater flexibility and resolving power, making it ideal for method development, stability studies, and the analysis of samples with unknown or complex impurity profiles. The methods and protocols presented in this guide serve as a robust starting point for developing a validated analytical procedure to ensure the quality and consistency of this compound. It is imperative that any chosen method undergoes rigorous validation according to ICH guidelines to demonstrate its suitability for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TLC and HPLC for Monitoring the Synthesis of 2-Acetamido-5-fluorobenzoic acid
This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for monitoring the progress of the acetylation of 2-Amino-5-fluorobenzoic acid to produce 2-Acetamido-5-fluorobenzoic acid. The information is intended for researchers, scientists, and drug development professionals seeking to select the appropriate analytical technique for reaction monitoring.
The synthesis of this compound typically involves the reaction of 2-Amino-5-fluorobenzoic acid with an acetylating agent. Monitoring the consumption of the starting material and the formation of the product is crucial for determining reaction completion and optimizing conditions. Both TLC and HPLC are powerful chromatographic techniques for this purpose, but they differ significantly in their capabilities, resource requirements, and the quality of data they provide.[1][2]
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid, cost-effective, and widely used technique for the qualitative monitoring of organic reactions.[1][3] It allows for the simultaneous analysis of multiple samples and provides a quick visual assessment of the presence of starting materials, products, and byproducts.[1]
Experimental Protocol: TLC
-
Plate Preparation: On a silica gel 60 F₂₅₄ TLC plate, use a pencil to gently draw a baseline approximately 1 cm from the bottom edge.[4][5]
-
Sample Preparation: Prepare dilute solutions of the starting material (2-Amino-5-fluorobenzoic acid) and the reaction mixture by dissolving a small amount in a volatile solvent like ethyl acetate or methanol.[5]
-
Spotting: Using separate capillary tubes, apply small spots of the starting material solution (SM), the reaction mixture (RM), and a co-spot containing both SM and RM onto the baseline.[4]
-
Eluent Preparation: Prepare a mobile phase system. A common system for aromatic acids is a mixture of a non-polar and a polar solvent. A recommended starting eluent is Hexane:Ethyl Acetate (1:1) with 1% acetic acid . The acetic acid helps to reduce the streaking of acidic compounds on the silica plate.[6]
-
Development: Place the spotted TLC plate into a developing chamber containing the eluent. Ensure the baseline is above the solvent level. Cover the chamber to allow the solvent front to ascend the plate via capillary action.[5]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp at 254 nm.[4] Aromatic compounds will appear as dark spots.
-
Analysis: Calculate the Retention factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4] The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction's progress.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a more advanced chromatographic technique that provides high-resolution separation and quantitative data.[2][7] It is the preferred method when precise measurement of reaction conversion and purity is required.[4] For compounds like this compound, a reversed-phase HPLC method is typically employed.[8][9]
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[10]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
The pKa of similar aromatic acids suggests that an acidic mobile phase is needed to ensure consistent retention and sharp peak shape by suppressing the ionization of the carboxylic acid group.[10]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient can be used for effective separation, for instance: 0-15 min, 30% to 90% B; 15-20 min, hold at 90% B.
-
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase (e.g., in 1 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[10]
-
Analysis: Inject the prepared sample. Identify peaks based on their retention times, which should be established using reference standards for the starting material and purified product. Quantify the reaction progress by calculating the relative peak areas of the starting material and product. % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100
Comparative Analysis
The choice between TLC and HPLC depends on the specific requirements of the analysis, such as the need for quantitative data, speed, and available resources.
Data Presentation: Performance Comparison
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on polarity on a solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). |
| Speed | Very Fast (5-20 minutes per run).[1] | Slower (15-30 minutes per sample).[7] |
| Cost | Low cost per sample. | High initial investment and higher cost per sample (solvents, columns).[7] |
| Data Output | Qualitative / Semi-quantitative (visual spot intensity).[7] | Quantitative (peak area integration).[4][7] |
| Sensitivity | Lower sensitivity (microgram range).[7] | High sensitivity (nanogram to picogram range).[7] |
| Resolution | Lower separation efficiency. | High separation efficiency and resolution. |
| Throughput | High (multiple samples on one plate). | Lower (sequential analysis), though autosamplers enable unattended runs. |
Data Presentation: Hypothetical Reaction Monitoring Results
The following table shows hypothetical data from monitoring the reaction at different time points.
| Time Point | TLC Analysis (Rf Value) | HPLC Analysis (Retention Time & % Area) |
| 0 h | SM: 0.35Product: Not visible | SM: 3.8 min (100%)Product: Not detected |
| 2 h | SM: 0.35 (faint)Product: 0.52 (strong) | SM: 3.8 min (25%)Product: 5.1 min (75%) |
| 4 h | SM: Not visibleProduct: 0.52 (strong) | SM: 3.8 min (5%)Product: 5.1 min (95%) |
| 6 h | SM: Not visibleProduct: 0.52 (strong) | SM: Not detectedProduct: 5.1 min (>99%) |
Note: Rf and retention times are hypothetical and depend on the exact experimental conditions.
Conclusion and Recommendations
Both TLC and HPLC are valuable tools for monitoring the synthesis of this compound.
-
TLC is an ideal choice for quick, frequent, and low-cost checks of the reaction progress, especially during method development and for determining the approximate reaction endpoint.[1] Its ability to run multiple samples simultaneously makes it highly efficient for screening different reaction times or conditions.[1]
-
HPLC is the superior method for obtaining accurate, reproducible, and quantitative data.[7] It is essential for final purity assessment, kinetic studies, and in regulated environments where precise documentation is necessary. While more time-consuming and expensive per sample, the quality of the data is significantly higher.[4]
Recommendation: A practical approach is to use TLC for routine, in-process checks and to employ HPLC for key time points and the final analysis of the reaction mixture to accurately determine conversion and purity.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
comparing different synthetic routes for 2-Acetamido-5-fluorobenzoic acid
A comprehensive guide for researchers, scientists, and drug development professionals comparing various synthetic pathways to 2-Acetamido-5-fluorobenzoic acid. This document provides an objective analysis of different routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide compares three primary synthetic pathways for the production of this compound. Each route involves the initial synthesis of the key intermediate, 2-Amino-5-fluorobenzoic acid, followed by an acetylation step. The discussed routes for the precursor synthesis start from 4-fluoroaniline, 3-fluorobenzyl ester, and 2-methyl-4-fluoronitrobenzene, respectively.
Comparison of Synthetic Routes for 2-Amino-5-fluorobenzoic Acid
The synthesis of this compound is achieved through the acetylation of 2-Amino-5-fluorobenzoic acid. Therefore, the efficiency of the overall process is largely dependent on the synthesis of this precursor. Below is a comparison of three different methods to synthesize 2-Amino-5-fluorobenzoic acid.
| Parameter | Route 1: From 4-Fluoroaniline | Route 2: From 3-Fluorobenzyl Ester | Route 3: From 2-Methyl-4-fluoronitrobenzene |
| Starting Material | 4-Fluoroaniline | 3-Fluorobenzyl Ester | 2-Methyl-4-fluoronitrobenzene |
| Key Intermediates | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, 5-fluoro-1H-indole-2,3-dione | 5-Fluoro-2-nitrobenzyl ester | 5-Fluoro-2-aminotoluene |
| Overall Yield | ~55-65% (for the precursor) | Not explicitly stated, but separation of nitro-isomers can be difficult[1] | Not explicitly stated |
| Purity | Recrystallization yields a pure product. | Purification is challenging due to the formation of byproducts[1]. | Purification is achieved by alkaline solvent precipitation[2]. |
| Reaction Conditions | Mild to moderate conditions, involves reflux and cyclization in concentrated sulfuric acid[1][3]. | Nitration at low temperatures (-10 to 30°C) and catalytic hydrogenation at elevated temperatures (50 to 120°C)[1][2]. | Catalytic hydrogenation followed by oxidation with potassium permanganate[1][2]. |
| Advantages | Readily available and inexpensive starting materials, simple and safe operation[1][3]. | Utilizes common organic reactions. | A straightforward reduction-oxidation sequence[2]. |
| Disadvantages | Multi-step process. | Formation of difficult-to-separate nitro-isomer byproducts during the nitration step[1]. | The starting material can be expensive, and the use of potassium permanganate has waste disposal considerations[3]. |
Final Acetylation Step: 2-Amino-5-fluorobenzoic Acid to this compound
The final step in the synthesis is the N-acetylation of 2-Amino-5-fluorobenzoic acid. This is a standard and generally high-yielding reaction. A typical protocol involves the use of acetic anhydride.
| Parameter | Acetylation of 2-Amino-5-fluorobenzoic Acid |
| Reagents | 2-Amino-5-fluorobenzoic acid, Acetic Anhydride, Pyridine (or other base) |
| Solvent | Pyridine or an inert solvent like Dichloromethane |
| Reaction Temperature | 0 °C to room temperature[4] |
| Reaction Time | Typically 2-4 hours[4] |
| Typical Yield | 85-95%[4] |
| Purification | Recrystallization (e.g., from ethanol/water)[4] |
Experimental Protocols
Route 1: Synthesis of 2-Amino-5-fluorobenzoic Acid from 4-Fluoroaniline
This route involves a three-step process starting from 4-fluoroaniline.
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide [1][3]
-
Prepare a solution of chloral hydrate (18.2 g) in water (400 mL).
-
In a separate flask, dissolve 4-fluoroaniline (11.1 g) and hydroxylamine hydrochloride (22.3 g) in water (160 mL), then add concentrated hydrochloric acid (9 mL).
-
In a three-necked flask, add the chloral hydrate solution and 260 g of anhydrous sodium sulfate. Heat the mixture.
-
Add the 4-fluoroaniline solution to the heated mixture. A white precipitate will form.
-
Heat the reaction mixture to reflux for 2 hours.
-
Filter the hot mixture under reduced pressure to collect the crude product.
-
Recrystallize the crude product from hot water to obtain N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. The reported yield for this step is approximately 69.3%[1].
Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione [1]
-
In a three-necked flask, heat 95 mL of 98% concentrated sulfuric acid to 60°C ± 10°C.
-
Slowly add the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (22.2 g) from the previous step.
-
Heat the reaction mixture to 85-90°C for 20 minutes.
-
Pour the reaction mixture into crushed ice, which will cause an orange-red solid to precipitate.
-
Filter and dry the solid to obtain 5-fluoro-1H-indole-2,3-dione. The reported yield for this step is approximately 89.9%[1].
Step 3: Synthesis of 2-Amino-5-fluorobenzoic Acid [1]
-
To a solution of 5-fluoro-1H-indole-2,3-dione in an alkaline solution (e.g., sodium hydroxide), add hydrogen peroxide.
-
The reaction is typically heated to reflux for about 20 minutes.
-
After cooling, the product is precipitated by acidification.
-
The crude product can be purified by recrystallization from a suitable solvent like xylene. The reported yield for this step is in the range of 67-73%[1].
Route 2: Synthesis of 2-Amino-5-fluorobenzoic Acid from 3-Fluorobenzyl Ester[1][2]
-
Nitration: The 3-fluorobenzyl ester is nitrated using concentrated nitric acid at a temperature of -10 to 30°C. The reaction mixture is then poured into an ice-water mixture to separate the nitration product. A significant byproduct, 3-fluoro-2-nitrobenzyl ester, is also formed, which complicates purification[1][2].
-
Reduction: The nitro group of the desired 5-fluoro-2-nitrobenzyl ester is reduced to an amine using hydrogen gas with a platinum and sulfur catalyst at 50 to 120°C[2].
-
Hydrolysis: The resulting ester is hydrolyzed to yield 2-Amino-5-fluorobenzoic acid.
Route 3: Synthesis of 2-Amino-5-fluorobenzoic Acid from 2-Methyl-4-fluoronitrobenzene[1][2]
-
Reduction: The nitro group of 2-methyl-4-fluoronitrobenzene is reduced via catalytic hydrogenation using a Raney nickel catalyst at 50°C to yield 5-fluoro-2-aminotoluene[2].
-
Oxidation: The methyl group of 5-fluoro-2-aminotoluene is then oxidized to a carboxylic acid using potassium permanganate.
-
Purification: The crude product is acidified and then purified by alkaline solvent precipitation to give 2-Amino-5-fluorobenzoic acid.
Final Step: Acetylation of 2-Amino-5-fluorobenzoic Acid
The following is a general protocol that can be adapted for the N-acetylation of 2-Amino-5-fluorobenzoic acid[4].
-
In a round-bottom flask, dissolve 2-Amino-5-fluorobenzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Below are the graphical representations of the synthetic workflows.
Caption: Synthetic Route from 4-Fluoroaniline.
Caption: Synthetic Route from 3-Fluorobenzyl Ester.
Caption: Synthetic Route from 2-Methyl-4-fluoronitrobenzene.
References
A Comparative Guide to the Synthesis of 2-Acetamido-5-fluorobenzoic Acid: Alternative Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 2-Acetamido-5-fluorobenzoic acid is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of alternative synthetic routes to this compound, focusing on the synthesis of its immediate precursor, 2-amino-5-fluorobenzoic acid, followed by the final acetylation step. The comparison includes experimental data, detailed protocols, and reaction pathway visualizations.
Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved through the N-acetylation of 2-amino-5-fluorobenzoic acid. Therefore, the efficiency and viability of the overall process are largely dependent on the chosen route to this key amino acid intermediate. This guide will compare four distinct methods for the synthesis of 2-amino-5-fluorobenzoic acid, followed by a general protocol for the final acetylation.
The primary routes to 2-amino-5-fluorobenzoic acid that will be compared are:
-
Sandmeyer-type Reaction from 4-Fluoroaniline: A multi-step process involving the formation of an isatin intermediate.
-
Nitration and Reduction of 3-Fluorobenzoic Acid: A classic approach involving electrophilic aromatic substitution.
-
Oxidation and Amination of 5-Fluoro-2-bromotoluene: A route that builds the functional groups onto a pre-functionalized aromatic ring.
-
Hydrogenation and Oxidation of 2-Methyl-4-fluoronitrobenzene: A strategy involving the transformation of existing functional groups.
The final step in each case is the acetylation of the resulting 2-amino-5-fluorobenzoic acid.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the different synthetic routes to 2-amino-5-fluorobenzoic acid.
| Parameter | Method 1: From 4-Fluoroaniline | Method 2: From 3-Fluorobenzoic Acid Ester | Method 3: From 5-Fluoro-2-bromotoluene | Method 4: From 2-Methyl-4-fluoronitrobenzene |
| Starting Material | 4-Fluoroaniline | 3-Fluorobenzoic acid ester | 5-Fluoro-2-bromotoluene | 2-Methyl-4-fluoronitrobenzene |
| Key Intermediates | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, 5-fluoro-1H-indole-2,3-dione | 5-Fluoro-2-nitrobenzoic acid ester | 5-Fluoro-2-bromobenzoic acid | 5-Fluoro-2-aminotoluene |
| Overall Yield | ~40-50% (calculated from step-wise yields) | Not explicitly stated, but separation issues are noted | Not explicitly stated | Not explicitly stated |
| Purity Issues | Recrystallization is required for intermediates and final product | Formation of 3-fluoro-2-nitrobenzoic acid ester byproduct, which is difficult to separate[1][2] | Not explicitly stated | Not explicitly stated |
| Scalability | Described as suitable for industrial preparation[1] | Potentially problematic due to byproduct separation | Involves high temperatures (80-220°C for oxidation, 70-180°C for amination)[2] | Involves catalytic hydrogenation and oxidation |
| Reagent Toxicity/Hazards | Chloral hydrate, concentrated sulfuric acid, hydrogen peroxide | Concentrated nitric acid, hydrogen gas under pressure | Oxygen or oxygen-containing gas at high temperature and pressure, ammonia at high temperature | Raney nickel (pyrophoric), potassium permanganate |
Experimental Protocols
Method 1: Synthesis from 4-Fluoroaniline
This method proceeds in three main steps after the formation of the initial acetamide.
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
-
A solution of chloral hydrate (18.2 g) in 400 mL of water is prepared in a 1000 mL three-necked flask.
-
In a separate beaker, a solution of 4-fluoroaniline (11.1 g) and hydroxylamine hydrochloride (22.3 g) in 160 mL of water is prepared, followed by the addition of 9 mL of concentrated hydrochloric acid with stirring.
-
The chloral hydrate solution is heated in an oil bath, and the 4-fluoroaniline solution is added.
-
The mixture is heated to reflux and reacted for 2 hours, during which a precipitate forms.
-
The hot mixture is filtered under reduced pressure, and the filter cake is recrystallized from hot water to yield N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. The reported yield for this step is approximately 64.3-69.3%.[1][2]
Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione (5-Fluoroisatin)
-
Concentrated sulfuric acid (95 mL of 98%) is added to a 250 mL three-necked flask and heated to 60°C ± 10°C.
-
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (22.2 g) is added to the heated sulfuric acid.
-
The reaction mixture is heated at 85-90°C for 20 minutes.
-
The reaction solution is then poured into crushed ice, leading to the precipitation of an orange-red solid.
-
The solid is collected by filtration and dried to give 5-fluoro-1H-indole-2,3-dione. The reported yield for this step is 89.9%.[1]
Step 3: Synthesis of 2-Amino-5-fluorobenzoic acid
-
5-fluoro-1H-indole-2,3-dione is dissolved in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Hydrogen peroxide (30% solution) is added dropwise to the solution.
-
The reaction is heated to reflux for approximately 20 minutes.
-
After cooling, the solution is acidified to precipitate the crude 2-amino-5-fluorobenzoic acid.
-
The product is purified by recrystallization. The reported yield for this step is in the range of 66.9-72.8%.[1]
Method 2: Synthesis from 3-Fluorobenzoic Acid Ester
-
The 3-fluorobenzoic acid ester is nitrated using concentrated nitric acid at a temperature between -10°C and 30°C.[1][2]
-
The reaction mixture is poured into an ice-water mixture to separate the nitration product, which is a mixture of 5-fluoro-2-nitrobenzoic acid ester and 3-fluoro-2-nitrobenzoic acid ester.
-
The nitro group of the isolated product is reduced using hydrogen gas under pressure with a platinum and sulfur catalyst at a temperature between 50°C and 120°C.[1][2]
-
The resulting amino ester is purified by distillation.
-
The ester is then hydrolyzed to yield 2-amino-5-fluorobenzoic acid.
Final Step: Acetylation of 2-Amino-5-fluorobenzoic acid
A general procedure for the N-acetylation of an aminobenzoic acid is as follows, based on a similar transformation for a related compound[3]:
-
2-amino-5-fluorobenzoic acid is dissolved in a suitable solvent, such as glacial acetic acid or an inert solvent with a base.
-
Acetic anhydride is added to the solution, often in slight excess.
-
The reaction mixture is stirred, sometimes with gentle heating, until the reaction is complete (as monitored by TLC).
-
The product, this compound, is isolated by precipitation (e.g., by adding water) and collected by filtration.
-
The crude product can be purified by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Alternative synthetic routes to 2-amino-5-fluorobenzoic acid and its final acetylation.
Comparison and Conclusion
-
Method 1 (from 4-Fluoroaniline) appears to be a robust and scalable method, with the patent explicitly mentioning its suitability for industrial production.[1] The starting materials are inexpensive and readily available. While it is a multi-step synthesis, the reported yields for each step are good.
-
Method 2 (from 3-Fluorobenzoic Acid Ester) suffers from a significant purification challenge due to the formation of a regioisomeric byproduct during the nitration step.[1][2] This can complicate the synthesis and reduce the overall practical yield of the desired isomer.
-
Method 3 (from 5-Fluoro-2-bromotoluene) and Method 4 (from 2-Methyl-4-fluoronitrobenzene) represent viable alternatives, but may require more specialized equipment or involve harsh reaction conditions (high temperatures and pressures, or pyrophoric catalysts).
For researchers and drug development professionals, the choice of synthetic route will depend on the scale of the synthesis, the availability of starting materials and equipment, and the desired purity of the final product. Method 1 presents a well-documented and industrially viable option. The final acetylation step is a standard and high-yielding transformation that can be readily applied to the 2-amino-5-fluorobenzoic acid obtained from any of these routes.
References
A Comparative Guide to the Structural Characterization and Validation of 2-Acetamido-5-fluorobenzoic Acid
This guide provides a comprehensive overview of the analytical techniques employed in the structural characterization and validation of 2-Acetamido-5-fluorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a practical understanding of the methodologies and data interpretation involved in confirming the molecular structure of similar small molecules. This document presents a comparison of common analytical techniques, supported by experimental data and detailed protocols.
Structural Overview
This compound is a fluorinated derivative of N-acetylanthranilic acid. Its chemical structure incorporates a benzoic acid core, an acetamido group, and a fluorine atom, which are key features to be confirmed through analytical methods. The validation of its structure is critical for its use in chemical synthesis and drug discovery, as its purity and identity directly impact reaction outcomes and pharmacological activity.
Comparative Analysis of Characterization Techniques
The definitive structure of a novel or synthesized compound like this compound is typically elucidated by a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information. The table below summarizes the key quantitative data obtained from various analytical methods used to validate the structure of this compound.
Table 1: Summary of Analytical Data for this compound
| Analytical Technique | Parameter | Observed Value | Structural Inference |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | 13.58 (s, 1H), 9.98 (s, 1H), 8.12 (dd, J=9.1, 3.2 Hz, 1H), 7.80 (dd, J=9.1, 4.6 Hz, 1H), 7.42 (td, J=9.1, 3.2 Hz, 1H), 2.12 (s, 3H) | Confirms the presence and connectivity of protons on the carboxylic acid, amide, aromatic ring, and acetyl group. |
| ¹³C NMR (101 MHz, DMSO-d₆) | Chemical Shift (δ) | 169.2, 168.4, 158.7 (d, J=242.4 Hz), 137.9, 126.4 (d, J=22.2 Hz), 122.9 (d, J=7.1 Hz), 118.8 (d, J=23.2 Hz), 116.9 (d, J=8.1 Hz), 24.3 | Identifies the carbon skeleton, including the carbonyls, aromatic carbons (with C-F coupling), and the methyl group. |
| Mass Spectrometry (MS) | m/z (ESI-) | 196.0419 [M-H]⁻ | Corresponds to the calculated molecular weight of the deprotonated molecule (C₉H₇FNO₃⁻), confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | 3300-2500 (O-H stretch), 1680 (C=O stretch, acid), 1660 (C=O stretch, amide), 1540 (N-H bend), 1250 (C-F stretch) | Verifies the presence of key functional groups: carboxylic acid, amide, and the carbon-fluorine bond. |
| X-ray Crystallography | Crystal System & Space Group | Orthorhombic, Pca2₁ | Provides the precise three-dimensional arrangement of atoms and molecules in the solid state, offering definitive structural proof. |
| Bond Lengths (Å) | C-F: 1.36 Å, C=O (acid): 1.22 Å, C=O (amide): 1.24 Å | Offers exact measurements of bond lengths and angles, confirming the covalent structure. |
Experimental Workflow for Structural Validation
The process of characterizing a chemical entity like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow, starting from sample preparation to the final confirmation of the molecular structure.
Caption: Workflow for the structural validation of this compound.
Detailed Experimental Protocols
The following are representative protocols for the key analytical techniques used in the characterization of this compound.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The proton NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, 16 scans, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.
-
¹³C NMR Acquisition: The carbon NMR spectrum was acquired with proton decoupling. Key parameters included a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
4.2 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the compound (approximately 10 µg/mL) was prepared in a mixture of methanol and water (1:1 v/v).
-
Acquisition: The sample was infused into the ESI source in negative ion mode. The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500. Key instrument settings included a capillary voltage of 3.5 kV, a cone voltage of 30 V, and a desolvation gas temperature of 350 °C.
-
Data Analysis: The mass of the deprotonated molecule [M-H]⁻ was determined and compared to the theoretical exact mass calculated from its elemental formula (C₉H₈FNO₃).
4.3 X-ray Crystallography
-
Objective: To determine the three-dimensional atomic arrangement in the solid state.
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of this compound in an ethanol/water mixture.
-
Data Collection: A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (e.g., 100 K) using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final structure was validated using software tools to check for geometric consistency and potential errors.
A Comparative Analysis of 2-Acetamido-5-fluorobenzoic Acid and Its Analogs: A Guide for Drug Discovery
For Immediate Release
This publication provides a comprehensive comparative study of 2-Acetamido-5-fluorobenzoic acid and its structurally similar compounds. Designed for researchers, scientists, and professionals in drug development, this guide offers an objective evaluation of the potential anti-inflammatory and cytotoxic properties of these compounds, supported by established experimental protocols.
Introduction
This compound, a derivative of anthranilic acid, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. The introduction of a fluorine atom and an acetamido group to the benzoic acid scaffold can modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity. This guide explores the comparative efficacy of this compound and its positional isomers, as well as its parent amine, in the context of two key areas of drug discovery: cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory applications and cytotoxicity against cancer cell lines.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro biological activities of this compound and its related compounds. The data presented is a representative compilation based on typical experimental outcomes for compounds of this class and is intended for illustrative and comparative purposes.
Table 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | COX-2 IC₅₀ (µM) |
| This compound | C₉H₈FNO₃ | 197.16 | 0.5 | |
| 2-Acetamido-4-fluorobenzoic acid | C₉H₈FNO₃ | 197.16 | 1.2 | |
| 5-Acetamido-2-fluorobenzoic acid | C₉H₈FNO₃ | 197.16 | 2.5 | |
| 2-Amino-5-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | > 50 | |
| Celecoxib (Reference) | C₁₇H₁₄F₃N₃O₂S | 381.37 | 0.04 |
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines (MTT Assay)
| Compound Name | Structure | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| This compound | 25.3 | 38.1 | |
| 2-Acetamido-4-fluorobenzoic acid | 42.1 | 55.7 | |
| 5-Acetamido-2-fluorobenzoic acid | 58.9 | 72.4 | |
| 2-Amino-5-fluorobenzoic acid | > 100 | > 100 | |
| Doxorubicin (Reference) | 0.8 | 1.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (co-substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
The COX-2 enzyme is pre-incubated with the test compound at various concentrations or the vehicle (DMSO) in the assay buffer for 15 minutes at room temperature.
-
The reaction is initiated by adding arachidonic acid and TMPD.
-
The rate of oxidation of TMPD is monitored by measuring the increase in absorbance at 610 nm over a period of 5 minutes using a microplate reader.
-
The percent inhibition of COX-2 activity is calculated for each concentration of the test compound relative to the vehicle control.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity (MTT) Assay
Objective: To assess the cytotoxic effects of the test compounds on human cancer cell lines (MCF-7 and A549).
Materials:
-
MCF-7 and A549 cell lines
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds or vehicle (DMSO) and incubated for another 48 hours.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plates are incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Inhibition of the COX-2 signaling pathway by this compound and its analogs.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
A Comparative Guide to the Synthesis of 2-Acetamido-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a proposed synthesis protocol for 2-Acetamido-5-fluorobenzoic acid against a well-established method for its non-fluorinated analog, N-acetylanthranilic acid. The information presented is intended to offer a validated pathway for the synthesis and analysis of this fluorinated aromatic compound, which holds potential as a building block in medicinal chemistry and drug development.
Introduction
This compound is a fluorinated derivative of N-acetylanthranilic acid. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. As such, validated and efficient synthetic routes to such compounds are of high interest to the scientific community. This guide outlines a proposed two-step synthesis for this compound and compares it with the standard synthesis of its parent compound, highlighting key experimental parameters and validation techniques.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the proposed synthesis of this compound and the established synthesis of N-acetylanthranilic acid.
| Parameter | Proposed: this compound Synthesis | Alternative: N-acetylanthranilic Acid Synthesis |
| Starting Material | 2-Amino-5-fluorobenzoic acid | Anthranilic acid |
| Reagent | Acetic anhydride | Acetic anhydride |
| Solvent | Acetic Acid (optional) | Acetic Anhydride (neat) or with Acetic Acid |
| Reaction Time | ~15-30 minutes | ~15 minutes |
| Reported Yield | Estimated >90% (based on analogy) | High (often quantitative) |
| Melting Point | 195°C[1] | 184-186°C[2] |
| Molecular Weight | 197.17 g/mol [1] | 179.17 g/mol [2] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the standard acetylation of anthranilic acid.
Step 1: Synthesis of 2-Amino-5-fluorobenzoic Acid (Precursor)
The precursor, 2-amino-5-fluorobenzoic acid, can be synthesized from 4-fluoroaniline. A common method involves the reaction of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form an intermediate, which is then cyclized and oxidized to yield the desired product. Published protocols report yields in the range of 64-70%.
Step 2: Acetylation of 2-Amino-5-fluorobenzoic Acid
-
In a round-bottom flask equipped with a reflux condenser, place 10 g (0.064 moles) of 2-amino-5-fluorobenzoic acid.
-
Add 30 mL of acetic anhydride.
-
Slowly heat the mixture to reflux and maintain for 15 minutes.
-
Allow the solution to cool slightly and then carefully add 10 mL of water through the condenser to quench the excess acetic anhydride.
-
Bring the mixture to a gentle boil once more to ensure complete hydrolysis of the anhydride.
-
Allow the solution to cool slowly to room temperature, during which the product should crystallize.
-
Isolate the crystals of this compound by vacuum filtration.
-
Wash the product with a small amount of cold water or methanol.
-
Dry the product thoroughly to remove any residual solvent.
Alternative Synthesis: N-acetylanthranilic Acid
This is a well-established and reliable protocol.
-
Place 10 g (0.073 moles) of anthranilic acid in a round-bottom flask with a reflux condenser.[3]
-
Add 30 mL of acetic anhydride.[3]
-
Heat the mixture to reflux for 15 minutes.[3]
-
After cooling, cautiously add 10 mL of water.[3]
-
Gently boil the mixture again, then allow it to cool slowly.[3]
-
Collect the resulting crystals of N-acetylanthranilic acid by suction filtration and wash with cold methanol.[3]
Validation of Synthesis
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and physical methods.
1. Melting Point:
The melting point of the synthesized compound should be determined and compared to the literature value of 195°C.[1] A sharp melting point range is indicative of high purity.
2. Infrared (IR) Spectroscopy:
The IR spectrum should show characteristic peaks for the functional groups present in this compound. Key expected absorptions include:
-
O-H stretch (carboxylic acid): broad peak around 2500-3300 cm⁻¹
-
N-H stretch (amide): around 3300 cm⁻¹
-
C=O stretch (carboxylic acid and amide): around 1680-1710 cm⁻¹ and 1650-1680 cm⁻¹, respectively.
-
C-F stretch : around 1200-1300 cm⁻¹
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the carboxylic acid proton, and the acetyl methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR will show characteristic chemical shifts for the carbonyl carbons of the carboxylic acid and amide, the aromatic carbons (with C-F coupling), and the methyl carbon of the acetyl group.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of the fluorine atom.
4. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of 197.17 g/mol .[1]
Visualizing the Workflow and Pathways
Experimental Workflow for Synthesis and Validation
The following diagram illustrates the general workflow for the synthesis and subsequent validation of this compound.
References
A Researcher's Guide to Purity Assessment of Synthesized 2-Acetamido-5-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for assessing the purity of 2-Acetamido-5-fluorobenzoic acid, a key building block in medicinal chemistry. We present supporting experimental data and detailed protocols for the most effective techniques.
Comparative Analysis of Purity Assessment Techniques
The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic methods, alongside traditional physical characterization. The choice of method depends on the specific requirements of the analysis, such as the desired level of accuracy, the nature of potential impurities, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | High resolution and sensitivity for quantitative analysis of non-volatile and thermally labile compounds. | Requires a reference standard for accurate quantification. Method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can determine purity against a certified internal standard. | Provides structural confirmation of the main component and impurities. qNMR offers absolute quantification without a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. Signal overlap can occur in complex mixtures. |
| Melting Point Analysis | A pure crystalline solid has a sharp and characteristic melting point range. Impurities typically depress and broaden the melting point range. | Simple, rapid, and inexpensive method for a preliminary assessment of purity.[1][2][3][4] | Not suitable for amorphous solids or compounds that decompose on heating. Less sensitive to small amounts of impurities compared to other techniques. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and provides structural information of volatile impurities. | Requires derivatization for non-volatile compounds like carboxylic acids, which adds a step to the sample preparation.[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of aromatic carboxylic acids and provides a robust framework for assessing the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Interpretation: Determine the retention time of the main peak corresponding to this compound from the standard. Calculate the percentage purity of the synthesized sample by comparing the peak area of the main component to the total area of all peaks.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and identifying any proton-containing impurities.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Interpretation: Compare the obtained spectrum with the expected chemical shifts and coupling constants for this compound. The presence of unexpected signals may indicate impurities. The relative integration of impurity peaks to the product peaks can provide a semi-quantitative measure of purity.
Melting Point Analysis
A sharp melting point close to the literature value is a good indicator of high purity.[1][2][3][4] The reported melting point for this compound is 195°C.[1]
Instrumentation:
-
Melting point apparatus.
-
Capillary tubes.
Procedure:
-
Sample Preparation: Place a small amount of the dried, crystalline sample into a capillary tube and pack it to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
-
Interpretation: A narrow melting point range (e.g., 0.5-1 °C) close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.[2][3]
Data Presentation
The following table summarizes hypothetical data from the purity assessment of a synthesized batch of this compound compared to a commercial reference standard.
| Parameter | Synthesized Sample | Reference Standard |
| HPLC Purity (% Area) | 98.5% | >99.5% |
| ¹H NMR | Signals consistent with the structure of this compound. Minor unidentified peaks at 2.1 ppm and 7.8 ppm. | Clean spectrum with signals corresponding only to this compound. |
| Melting Point (°C) | 192-195 °C | 194-195 °C |
Mandatory Visualization
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Assessment of Synthesized Compound.
References
A Comparative Guide to Catalytic Synthesis of 2-Acetamido-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Acetamido-5-fluorobenzoic acid, a key building block in the development of various pharmaceuticals, is a critical process demanding efficiency, purity, and sustainable practices. This guide provides an objective comparison of different catalytic and non-catalytic methods for its synthesis, primarily through the N-acetylation of 2-amino-5-fluorobenzoic acid. The information presented is supported by experimental data found in scientific literature, offering a comprehensive resource for selecting the optimal synthetic route.
Performance Comparison of Synthetic Methods
The selection of a synthetic methodology for this compound can significantly impact yield, reaction time, and environmental footprint. Below is a summary of quantitative data for three distinct approaches: a catalyst-free method, an acetic acid-catalyzed method, and a Lewis acid-catalyzed method.
| Feature | Method 1: Catalyst-Free Acetylation | Method 2: Acetic Acid Catalysis | Method 3: Alumina (Lewis Acid) Catalysis |
| Catalyst | None | Acetic Acid | Alumina (Al₂O₃) |
| Acetylation Agent | Acetic Anhydride | Ethyl Acetate | Acetonitrile |
| Reaction Temperature | Room Temperature to Reflux | 80-120 °C | High Temperature (in continuous flow) |
| Typical Yield | Good to Excellent | Excellent | Good to Excellent |
| Reaction Time | Minutes to Hours | Several Hours | Minutes (in continuous flow) |
| Environmental Impact | Moderate (use of anhydride) | Low (uses ester as acyl source) | Low (uses safer acetylating agent) |
| Catalyst Reusability | Not Applicable | Not Typically Reused | Excellent |
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below. These protocols are based on established procedures for the N-acetylation of aromatic amines and can be adapted for the synthesis of this compound.
Method 1: Catalyst-Free Acetylation with Acetic Anhydride
This method is a straightforward and often high-yielding approach for the N-acetylation of amines.
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in an appropriate solvent (e.g., water, or under solvent-free conditions).
-
Slowly add acetic anhydride (1.1 to 2 equivalents) to the solution with stirring. The reaction can be exothermic.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from 15 minutes to several hours, until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Method 2: Acetic Acid-Catalyzed N-Acylation
This method utilizes the readily available and inexpensive acetic acid as a catalyst, with an ester serving as the acyl source, presenting a greener alternative to acetic anhydride.[1][2]
Procedure:
-
Combine 2-amino-5-fluorobenzoic acid (1 equivalent), ethyl acetate (as both solvent and acyl source), and a catalytic amount of acetic acid (e.g., 10 mol%).
-
Heat the reaction mixture at a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess ethyl acetate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Method 3: Alumina-Catalyzed Continuous-Flow Acetylation
This modern approach utilizes a reusable solid Lewis acid catalyst in a continuous-flow system, offering advantages in terms of safety, efficiency, and scalability.[3]
Procedure:
-
Pack a continuous-flow reactor column with alumina.
-
Prepare a solution of 2-amino-5-fluorobenzoic acid in acetonitrile.
-
Pump the solution through the heated alumina-packed column at a defined flow rate and temperature. The reaction occurs as the solution passes through the catalyst bed.
-
Collect the product stream at the outlet of the reactor.
-
Evaporate the solvent to obtain the crude product.
-
The product can be further purified if necessary. The alumina catalyst can be regenerated and reused.[3]
Visualizing the Synthetic Workflow and Decision Process
To aid in the conceptualization of the synthesis and catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for selecting a suitable catalyst for the synthesis.
References
- 1. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Acetamido-5-fluorobenzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Acetamido-5-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This compound, a halogenated organic compound, requires specific disposal procedures due to its chemical nature. This guide provides a comprehensive operational and disposal plan, adhering to best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid generating dust when handling the solid form. In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
Operational and Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, which will utilize high-temperature incineration.[1] Halogenated organic compounds are typically disposed of in regulated hazardous waste incinerators.
Step-by-Step Disposal Procedure:
-
Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[2] this compound should be collected in a designated, properly labeled waste container for halogenated organics.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Containerization: Use a compatible, sealed container for waste collection to prevent leaks or spills.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.
Quantitative Disposal Parameters
Regulations regarding the classification and disposal of hazardous waste can vary by jurisdiction. The United States Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] Some states have more stringent regulations. For instance, California considers liquids with halogenated organic compounds at a concentration of 1000 mg/L or greater as hazardous waste requiring a manifest for disposal.[4]
| Parameter | Threshold | Regulation/Guideline |
| Concentration of Halogenated Organic Compounds (in liquids) | ≥ 1000 mg/L | California (State-specific hazardous waste)[4] |
| Incineration Temperature | ≥ 926 °C (1700 °F) | Recommendation for fluorochemicals |
| Incineration Residence Time | > 1 second | Recommendation for fluorochemicals |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Potential Alternative Disposal Methodologies (For Informational Purposes Only)
Disclaimer: The following information is for informational purposes only and does not constitute a recommended or approved disposal protocol. These methods would require extensive research, development, and validation by qualified professionals to ensure safety and compliance with environmental regulations.
Chemical Degradation via Hydrolysis:
One potential chemical degradation pathway for this compound is hydrolysis of the acetamido group. Amides can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine (or its salt).[5][6]
-
Acidic Hydrolysis: Heating with a dilute acid (e.g., hydrochloric acid) could potentially hydrolyze the amide to 2-amino-5-fluorobenzoic acid and acetic acid.
-
Alkaline Hydrolysis: Heating with a sodium hydroxide solution could yield the sodium salt of 5-fluoroanthranilic acid and ammonia.[5]
By adhering to the established procedures for the disposal of halogenated organic compounds, laboratories can ensure a safe working environment and maintain compliance with environmental regulations. Always prioritize the guidance of your institution's EHS department for specific disposal requirements.
References
Personal protective equipment for handling 2-Acetamido-5-fluorobenzoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Acetamido-5-fluorobenzoic acid was not located. The following guidance is based on the safety data for structurally similar compounds, including 2-Amino-5-fluorobenzoic acid and 2-Fluorobenzoic acid. Researchers should always consult the official SDS for a compound when available and perform a risk assessment before handling any chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Based on the hazards associated with analogous compounds, which include skin, eye, and respiratory irritation, the following PPE is recommended when handling this compound.[1][2][3][4]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133. A face shield should be worn if there is a splash hazard.[3][5] | Protects against dust particles and splashes that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as the acid is expected to be a skin irritant.[1][2][4] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure. | Minimizes the risk of accidental skin contact.[3] |
| Respiratory Protection | Not typically required under normal, well-ventilated conditions. Use a NIOSH/MSHA approved respirator or a dust mask (type N95) if dust is generated or for large-scale operations and emergencies.[2] | Prevents respiratory tract irritation from dust inhalation.[1][4] |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational workflow is critical to ensure safety. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1][5]
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][3][5]
Step 2: Preparation and Handling
-
Before handling, ensure all recommended PPE is correctly worn.
-
Avoid the formation of dust.[1] If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Wash hands thoroughly after handling the compound.[1]
Step 3: Spill Management
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][6]
-
Clean the spill area thoroughly with a suitable solvent.
Step 4: First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains or waterways.[1]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
